3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(3-9)2-6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRHSRBXDHBCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Definitive Guide to the Structural Elucidation of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, halogenated pyridines stand out as privileged scaffolds. Their unique electronic properties and metabolic stability make them invaluable building blocks in the synthesis of novel therapeutic agents. Among these, 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest, combining several key functional groups that are attractive for drug design. The trifluoromethyl group can enhance metabolic stability and binding affinity, the methoxy group can modulate electronic properties and serve as a synthetic handle, and the bromomethyl group provides a reactive site for further molecular elaboration.[1][2][3]
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. As direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and data from closely related analogs to predict and interpret the expected spectral data. This predictive approach is a critical skill for researchers working with novel compounds.
Molecular Structure and Key Features
The structure of this compound, with CAS Number 1227576-08-0, presents a unique combination of substituents on a pyridine ring. Understanding the interplay of these groups is fundamental to interpreting its spectral data.
Figure 1: Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the carbon-hydrogen framework and the fluorine environment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using an appropriate fluorine reference standard (e.g., CFCl₃).
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
¹H NMR: Predicted Spectrum and Interpretation
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the methoxy protons, and the bromomethyl protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | ~8.3 | Doublet (d) | 1H | H6 | The proton at the 6-position is deshielded by the electronegative nitrogen atom and the trifluoromethyl group. It will appear as a doublet due to coupling with H4. |
| B | ~7.8 | Doublet (d) | 1H | H4 | The proton at the 4-position will be a doublet due to coupling with H6. |
| C | ~4.7 | Singlet (s) | 2H | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons. |
| D | ~4.0 | Singlet (s) | 3H | -OCH₃ | The methoxy protons will appear as a singlet in the typical region for such groups. |
Note: Chemical shifts are predictions based on analogous structures and may vary with solvent and experimental conditions.
¹³C NMR: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The trifluoromethyl group will cause the C5 signal to appear as a quartet due to C-F coupling.
| Predicted Signal | Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale |
| 1 | ~162 | No | C2 | Carbon attached to two electronegative atoms (N and O). |
| 2 | ~148 | Yes | C6 | Aromatic carbon adjacent to nitrogen. |
| 3 | ~135 | Yes | C4 | Aromatic carbon. |
| 4 | ~123 (quartet) | ¹JCF ≈ 272 Hz | -CF₃ | The carbon of the trifluoromethyl group shows a large one-bond coupling to fluorine.[4] |
| 5 | ~120 (quartet) | ²JCF ≈ 34 Hz | C5 | Carbon directly attached to the -CF₃ group. |
| 6 | ~115 | Yes | C3 | Aromatic carbon bearing the bromomethyl group. |
| 7 | ~54 | No | -OCH₃ | Methoxy carbon. |
| 8 | ~28 | No | -CH₂Br | Bromomethyl carbon, shifted downfield by the bromine atom. |
Note: Chemical shifts and coupling constants are predictions based on data from similar compounds and established principles.[5]
¹⁹F NMR: Predicted Spectrum and Interpretation
¹⁹F NMR is highly sensitive to the local electronic environment.[6] For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
The chemical shift of the -CF₃ group on a pyridine ring is typically observed in the range of -60 to -70 ppm relative to CFCl₃.[7][8][9] The exact position will be influenced by the other substituents on the ring. The signal is expected to be a singlet as there are no nearby fluorine or hydrogen atoms to cause significant coupling.
Figure 2: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragments, while softer techniques like Electrospray Ionization (ESI) are better for observing the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₈H₇BrF₃NO. The monoisotopic mass can be calculated, and the mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10][11][12]
-
Molecular Ion (M⁺): The mass spectrum should exhibit a pair of peaks for the molecular ion at m/z values corresponding to the masses of [C₈H₇⁷⁹BrF₃NO]⁺ and [C₈H₇⁸¹BrF₃NO]⁺. These peaks will have nearly equal intensity.
-
Key Fragmentation Pathways:
-
Loss of Bromine: A common fragmentation is the loss of the bromine radical, leading to a significant peak at [M - Br]⁺.
-
Loss of the Bromomethyl Group: Cleavage of the C-C bond between the ring and the bromomethyl group would result in a fragment corresponding to the pyridine ring.
-
Loss of Methoxy Group: Fragmentation involving the loss of the methoxy group or a methyl radical is also possible.
-
Figure 3: Simplified predicted fragmentation pathway in mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation
The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-OCH₃, -CH₂Br) |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching vibrations.[13][14] |
| 1350-1150 | Strong | C-F stretching vibrations of the -CF₃ group. |
| 1250-1000 | Strong | C-O stretching of the methoxy group. |
| ~600 | Medium | C-Br stretch |
The presence of strong absorption bands in the 1350-1150 cm⁻¹ region is a key indicator of the trifluoromethyl group. The combination of aromatic and aliphatic C-H stretches, along with the C-O and C-Br stretches, provides a comprehensive fingerprint of the molecule's functional groups.
Conclusion
The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, a confident and unambiguous structure determination can be achieved. This guide provides the foundational principles and predicted data to enable researchers to successfully characterize this and other novel halogenated pyridine derivatives, which are of growing importance in the field of drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-(Trifluoromethoxy)bromobenzene [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
physicochemical properties of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal reagent in contemporary medicinal and agrochemical research. We delve into its core physicochemical properties, outline its logical synthesis, explore its reactivity as a versatile electrophilic building block, and provide validated protocols for its application. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, grounding all technical claims and methodologies in authoritative scientific context.
Introduction: A Strategically Designed Synthetic Intermediate
In the landscape of modern drug discovery, the incorporation of substituted pyridine rings is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[1] this compound has emerged as a particularly valuable synthon for this purpose. Its structure is strategically functionalized: the reactive bromomethyl group serves as a handle for covalent bond formation, while the methoxy and trifluoromethyl substituents on the pyridine core offer fine control over the electronic and lipophilic character of the final molecule.[2][3] This guide offers an in-depth exploration of this compound's properties and its practical application in complex molecule synthesis.
Core Physicochemical & Structural Data
A foundational understanding of a reagent's properties is critical for designing robust and reproducible synthetic protocols.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 126149-31-7 |
| Molecular Formula | C₈H₇BrF₃NO |
| Molecular Weight | 270.05 g/mol |
| Canonical SMILES | COC1=NC=C(C=C1C(F)(F)F)CBr |
| InChI Key | YUDYUCKEWCVXTE-UHFFFAOYSA-N |
Source: Data compiled from publicly available chemical databases.
Predicted Physicochemical Properties
The following properties are computationally predicted and serve as a valuable guide for experimental design, such as solvent selection, purification methods, and reaction temperature.
| Property | Predicted Value |
| Boiling Point | 260.3 ± 40.0 °C at 760 mmHg |
| Density | 1.62 ± 0.1 g/cm³ |
| pKa (Most Basic) | -1.15 ± 0.10 |
| Refractive Index | 1.493 |
Synthesis and Mechanistic Rationale
The most logical and industrially scalable synthesis of this compound involves the selective free-radical bromination of the corresponding methyl-substituted precursor.
Standard Synthetic Protocol
Reaction: Free-radical bromination of 3-methyl-2-methoxy-5-(trifluoromethyl)pyridine.
Expertise-Driven Rationale: This method is preferred due to its high selectivity for the benzylic-like methyl group. The pyridine ring is electronically deactivated by the trifluoromethyl group, making it less susceptible to electrophilic aromatic bromination. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals, minimizing side reactions. A radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide is required to start the chain reaction.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 3-methyl-2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq).
-
Dissolution: Add an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 - 1.2 eq) and a catalytic amount of AIBN (0.02 - 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress via TLC or ¹H NMR by observing the disappearance of the methyl singlet.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Quenching & Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel or by recrystallization to obtain the pure title compound.
References
The Strategic Utility of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine in Modern Drug Discovery: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Application of the Key Building Block: 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine (CAS No. 1227576-08-0).
This guide serves as a comprehensive technical resource on this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. As a senior application scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind its synthesis, reactivity, and strategic deployment in the development of complex molecular architectures.
Core Compound Identification and Properties
The subject of this guide is the pyridine-based building block, this compound. Its unique trifunctional substitution pattern—a reactive bromomethyl handle, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group—makes it a highly versatile intermediate for creating diverse molecular libraries.
| Property | Value | Source |
| CAS Number | 1227576-08-0 | AK Scientific, Inc.[1] |
| Molecular Formula | C₈H₇BrF₃NO | AK Scientific, Inc.[1] |
| Molecular Weight | 270.05 g/mol | AK Scientific, Inc.[1] |
| Typical Purity | ≥95% - 98% | AK Scientific, Inc.[1], CoreSyn[2] |
| Physical State | Not available | AK Scientific, Inc.[3] |
| Melting Point | Not available | AK Scientific, Inc.[3] |
| Boiling Point | Not available | AK Scientific, Inc.[3] |
| Solubility | Not available | AK Scientific, Inc.[3] |
The Scientific Rationale: Strategic Importance in Synthesis
The trifluoromethylpyridine scaffold is a privileged motif in modern pharmaceuticals and agrochemicals.[4] The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] this compound is a prime exemplar of a building block designed to introduce this valuable moiety.
The core utility of this compound lies in the high reactivity of the bromomethyl group. This functional group acts as a potent electrophile, making it an ideal substrate for nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide array of functionalities, including amines, thiols, alcohols, and carbanions, thereby serving as a linchpin in the assembly of more complex drug candidates. The methoxy group at the 2-position and the trifluoromethyl group at the 5-position electronically influence the pyridine ring, modulating its reactivity and the properties of the final molecule.
Synthesis Pathway: From Precursor to Final Product
The synthesis of this compound is not a trivial ring bromination but requires a specific strategy to functionalize the methyl group. The most logical and industrially relevant approach is the free-radical bromination of the 'benzylic' (or more accurately, 'pyridylic') methyl group of the precursor, 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine.
Conceptual Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on the well-established Wohl-Ziegler reaction for benzylic bromination.[6] While a specific protocol for this exact substrate is not publicly available in the provided search results, the following represents a standard, field-proven methodology.
Objective: To synthesize this compound via free-radical bromination of 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine.
Materials:
-
2-methoxy-3-methyl-5-(trifluoromethyl)pyridine (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 equivalents)[7]
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO) (0.02 - 0.1 equivalents)
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride or trifluorotoluene)[6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine and the anhydrous solvent.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator to the flask.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC or GC-MS for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.
Causality and Self-Validation:
-
Why NBS? N-Bromosuccinimide is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which minimizes side reactions like aromatic bromination.[6]
-
Why a Radical Initiator? The reaction proceeds via a free-radical chain mechanism. An initiator like AIBN or BPO is required to start the chain reaction by generating the initial bromine radical.[6]
-
Why a Non-polar Solvent? Non-polar solvents are used to prevent ionic side reactions and to ensure the insolubility of the succinimide byproduct, which simplifies its removal.
-
Inert Atmosphere: This is crucial to prevent oxidation of the radical intermediates.
Reactivity and Applications in Drug Development
The primary synthetic value of this compound lies in its role as an electrophilic building block. The bromomethyl group is an excellent leaving group, making it highly susceptible to Sₙ2 displacement by a wide range of nucleophiles.
Reaction Schema: The Versatility of a Building Block
Caption: Sₙ2 displacement reactions with various nucleophiles.
While specific drug candidates synthesized directly from this CAS number are not prominently disclosed in the searched literature, its structural motifs are key in the development of various bioactive molecules. For instance, related trifluoromethylpyridine derivatives are crucial intermediates in synthesizing antiviral and antitumor agents, as well as potent herbicides.[4][8] The ability to readily form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds makes this reagent invaluable for lead optimization campaigns where diverse functional groups need to be explored.
Safety, Handling, and Storage
As a reactive electrophile, this compound must be handled with appropriate care.
Hazard Identification:
-
Causes skin irritation (H315).[3]
-
Causes serious eye irritation (H319).[3]
-
May cause respiratory irritation (H335).[3]
Handling and PPE:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash skin thoroughly after handling.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and store locked up.[3]
-
Incompatible with strong oxidizing agents.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 14837018 - PubChem [pubchem.ncbi.nlm.nih.gov]
safety data sheet 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
This document serves as a comprehensive technical guide for the safe handling, storage, and emergency management of this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a reactive intermediate in synthesis. This guide synthesizes information from available Safety Data Sheets (SDS) with established laboratory safety principles to provide a deeper, more causal understanding of the required protocols.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. Its utility in organic synthesis stems from the presence of multiple functional groups: a reactive bromomethyl group, a methoxy group, and an electron-withdrawing trifluoromethyl group. These features make it a valuable building block but also necessitate stringent safety protocols.
A clear understanding of the compound's basic properties is the foundation of a thorough risk assessment. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1227576-08-0 | [1][2] |
| Molecular Formula | C₈H₇BrF₃NO | [2] |
| Molecular Weight | 270.05 g/mol | [2] |
| Purity | ≥95% | [1] |
| Synonyms | 3-bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine; Pyridine, 3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)- | [1] |
| Long-Term Storage | Store in a cool, dry place. | [2] |
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classification for this compound points to significant irritant properties.
| GHS Classification | |
| Signal Word | Warning [1] |
| Pictogram |
|
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Expert Analysis of Hazards
The hazard profile is a direct consequence of the compound's molecular structure. The bromomethyl group (-CH₂Br) is a potent lachrymator and alkylating agent. This functionality can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to the observed irritation of the skin, eyes, and respiratory tract. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which can influence the overall reactivity of the molecule. Therefore, the GHS classification should be considered the minimum hazard level, and the compound must be handled with the assumption that it is potentially reactive and corrosive to biological tissues.
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The selection of specific PPE must be based on a thorough risk assessment of the planned procedure.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes.[3] A face shield worn over goggles is required when handling quantities greater than a few milligrams or when there is any risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[4] For prolonged handling or immersion, double-gloving or the use of thicker, more robust gloves (e.g., butyl rubber) should be considered. Gloves must be inspected for defects before each use and removed using the proper technique to avoid contaminating the skin.[3] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat provides a critical barrier against splashes and contamination of personal clothing.[4] |
| Respiratory | Chemical Fume Hood / Respirator | All handling must occur in a properly functioning chemical fume hood to control vapor and aerosol exposure.[1] If engineering controls are insufficient or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges is necessary.[4] |
Section 4: Standard Operating Procedure for Safe Handling
Adherence to a strict, systematic workflow is the most effective method for ensuring safety and experimental integrity. The following protocol outlines the critical steps for handling this compound.
Methodology:
-
Preparation: Before retrieving the compound from storage, ensure all PPE is correctly worn.[4] Verify that the chemical fume hood is operational. Assemble all necessary apparatus, including designated waste containers, within the hood to minimize movement in and out of the controlled workspace.
-
Handling: Conduct all transfers and manipulations of the solid or its solutions within the fume hood.[1] When weighing, use gentle motions to prevent the generation of airborne dust or aerosols.
-
Storage: When not in use, the primary container must be kept tightly closed and stored in a well-ventilated, locked-up area.[1]
-
Cleanup: After completing the task, decontaminate the work surface and any non-disposable equipment. Dispose of all contaminated items, including gloves and weighing papers, in a clearly labeled, sealed hazardous waste container.[4]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1]
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment before beginning work.
Exposure First Aid
-
General Advice: In all cases of exposure, move the affected person out of the dangerous area, seek immediate medical attention, and provide the Safety Data Sheet to the responding physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Obtain immediate medical aid.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do so. Obtain immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[1]
Accidental Release Measures
The response to a spill depends on its scale. The primary goal is to contain the material safely without creating additional hazards.
Spill Cleanup Protocol:
-
Containment: Prevent the further spread of the spill if it is safe to do so.[1]
-
Absorption: For small spills, cover the material with an inert absorbent like sand, earth, or vermiculite.[5]
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[1]
-
Disposal: Dispose of the waste container according to institutional and local environmental regulations.[1] Consult your institution's Environmental Health and Safety department for specific guidance.
Section 6: References
-
AK Scientific, Inc. Safety Data Sheet: this compound. [URL: https://www.aksci.com/sds/3754EF.pdf]
-
CymitQuimica. Product Information: 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. [URL: https://www.cymitquimica.com/cas/124432-63-9]
-
ChemicalBook. Safety Data Sheet: 3-broMo-2-Methoxy-5-(trifluoroMethyl)pyridine. [URL: https://www.chemicalbook.com/sds/cas/1020252-76-9_cb73040778.htm]
-
CymitQuimica. Safety Data Sheet: 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine. [URL: https://www.cymitquimica.com/sds/PC535036_EN.pdf]
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. [URL: https://www.sigmaaldrich.com/sds/aldrich/cds022451]
-
AK Scientific, Inc. Product Page: this compound. [URL: https://www.aksci.com/item_detail.php?cat=3754EF]
-
BenchChem. Safety Operating Guide: 5-(Bromomethyl)-3,3'-bipyridine. [URL: https://www.benchchem.com/product/b5987/safety]
References
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylpyridine Derivatives: Strategies, Mechanisms, and Practical Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethylpyridine (TFMP) moiety stands out as a "privileged" structural motif. The fusion of the electron-deficient pyridine ring with the potent electron-withdrawing and lipophilic trifluoromethyl group creates a unique chemical entity that can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2][3] These modulations are critical for transforming a biologically active compound into a viable drug candidate or a high-performance agrochemical.
This guide, written from the perspective of a field application scientist, moves beyond a simple recitation of reactions. It aims to provide a deep, practical understanding of the core synthetic strategies for accessing TFMP derivatives. We will explore the causality behind choosing one route over another, delve into the mechanisms that govern these transformations, and provide validated protocols for key reactions. Our exploration is structured around the three principal paradigms for constructing these vital compounds: the classic industrial halogen exchange method, the versatile cyclocondensation approach using fluorinated building blocks, and the modern, atom-economical frontier of direct C-H trifluoromethylation.
Part 1: The Industrial Workhorse: Halogen Exchange from Picoline Precursors
The most established and industrially scaled method for synthesizing many trifluoromethylpyridines begins with inexpensive and readily available picolines (methylpyridines).[4] The underlying logic is straightforward: leverage a low-cost feedstock and convert the robust methyl C-H bonds into a C-F bond via a trichloromethyl intermediate. This pathway is particularly dominant for producing key commercial intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][5]
The Core Causality: A Two-Act Transformation
The conversion of a methyl group to a trifluoromethyl group is not a direct process. It is a tactical two-stage transformation driven by fundamental reactivity principles:
-
Radical Chlorination: The first stage involves the exhaustive free-radical chlorination of the methyl group to a trichloromethyl (-CCl₃) group. This is typically initiated by UV light or chemical initiators and proceeds because the benzylic-like protons of the methyl group on the pyridine ring are susceptible to radical abstraction.
-
Nucleophilic Fluorine Exchange (Halex Reaction): The second stage is a nucleophilic substitution, often a variation of the Swarts reaction. The highly polarized C-Cl bonds of the trichloromethyl group are sequentially replaced by fluoride ions, typically from sources like hydrogen fluoride (HF) or potassium fluoride (KF).[6] The presence of a catalyst, such as an antimony salt, can facilitate this exchange.[7]
The overall workflow is a robust, albeit sometimes harsh, method for introducing the -CF₃ group.
Caption: General workflow for TFMP synthesis via halogen exchange.
Process Insight: Liquid vs. Vapor Phase
While this transformation can be performed in the liquid phase, industrial production often favors a continuous vapor-phase process, especially at high temperatures (>300°C).[1][5] A simultaneous vapor-phase reaction, where chlorination and fluorination occur in a specialized reactor, offers significant advantages. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the herbicide Fluazifop, can be produced in a good yield via a single, continuous process from 3-picoline.[1][5] This approach, however, requires specialized equipment and careful control over reaction parameters to manage the formation of multi-chlorinated by-products.[1]
Table 1: Representative Yields in Vapor-Phase Synthesis [1][5]
| Starting Material | Major Product(s) | Reported Yield |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Good (Specific yield varies with conditions) |
| 3,5-Lutidine | Chloro-bis(trifluoromethyl)pyridine | 60-80% |
Field-Validated Protocol: Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)Pyridine (2,3,5-DCTF)
This protocol describes a common laboratory-scale approach starting from the trichloromethylated intermediate, which is itself derived from picoline. 2,3,5-DCTF is a critical building block for numerous agrochemicals.[8]
Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine via fluorine exchange on 2,3-dichloro-5-(trichloromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Mercuric Oxide (HgO) - Caution: Highly Toxic
-
Polyethylene Reactor
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a well-ventilated fume hood suitable for handling anhydrous HF, charge a polyethylene reactor with 106.16 g (0.4 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and 180 g (9.0 mol) of anhydrous hydrogen fluoride.
-
Catalyst Addition: Cool the reaction mixture to -20 °C. Over a period of 3 hours, slowly and carefully add mercuric oxide. Maintain the internal reaction temperature below 35 °C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture for approximately 22 hours, or until the system appears as a gray-white slurry.
-
Work-up: Filter the reaction mixture. Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure to yield the crude product.
-
Purification: The product, 2,3-dichloro-5-trifluoromethylpyridine, can be further purified by distillation if necessary. The reaction is reported to achieve near-quantitative conversion with high selectivity.[8]
Part 2: Constructing the Core: Cyclocondensation with Trifluoromethylated Building Blocks
The halogen exchange route is powerful but limited by the availability of the corresponding picoline and the potential for isomer formation during nuclear chlorination. The cyclocondensation strategy offers a more versatile and regiochemically precise alternative. The core principle is to construct the pyridine ring itself using smaller, readily available fragments, at least one of which already contains the trifluoromethyl group.[1][4][9]
The Core Causality: Pre-installed Functionality for Regiocontrol
By using a trifluoromethyl-containing synthon, the position of the -CF₃ group in the final product is predetermined by the structure of the starting materials. This method provides access to substitution patterns that are difficult or impossible to achieve through the picoline-based routes. This is particularly relevant for 4-trifluoromethylpyridine derivatives, which are found in fewer commercial agrochemicals, partly due to synthetic challenges via other routes.[1][5]
Common trifluoromethyl-containing building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Ethyl 2,2,2-trifluoroacetate
Caption: Generalized workflow for TFMP synthesis via cyclocondensation.
Field-Validated Protocol: Synthesis of a 2,6-disubstituted-4-trifluoromethylpyridine
This protocol is based on the general approach of constructing the pyridine ring from ethyl trifluoroacetate, a common C2-synthon.[7]
Objective: To synthesize 2,6-dichloro-4-trifluoromethylpyridine, a versatile intermediate.
Materials:
-
Ethyl trifluoroacetate
-
Acetone
-
Sodium ethoxide
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
Procedure:
-
Claisen Condensation: React ethyl trifluoroacetate with acetone in the presence of a base like sodium ethoxide to form 1,1,1-trifluoro-2,4-pentanedione. This step creates the key β-diketone intermediate.
-
Ammonia Condensation: Treat the resulting diketone with ammonia. This forms an enaminone, which then cyclizes and dehydrates to form 2-hydroxy-6-methyl-4-trifluoromethylpyridine.
-
Chlorination: Heat the hydroxypyridine intermediate with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This is a standard method for converting hydroxypyridines (or their pyridone tautomers) into the corresponding chloropyridines.
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agents are carefully quenched (e.g., with ice water). The product is then extracted with an organic solvent, dried, and purified, typically by distillation or column chromatography, to yield 2,6-dichloro-4-trifluoromethylpyridine.[7]
Expert Insight: The choice of building block is critical and dictates the final substitution pattern. While this method offers excellent regiocontrol, it is often more step-intensive than the halogen exchange route and relies on the commercial availability of the fluorinated synthons.
Part 3: The Modern Frontier: Direct C–H Trifluoromethylation
The "holy grail" of synthetic chemistry is the direct functionalization of C-H bonds, as it represents the most atom- and step-economical approach. Direct trifluoromethylation of a pyridine ring avoids the need for pre-functionalized starting materials (like picolines or halides).[10] However, this approach faces a significant challenge: the inherent electron-deficient nature of the pyridine ring makes it resistant to many electrophilic substitution reactions and directs nucleophilic attack primarily to the C2 and C4 positions.[11] Recent advances have provided powerful new methods to overcome these hurdles.
The Core Causality: Generating and Reacting the Trifluoromethyl Species
Success in direct C-H trifluoromethylation hinges on two factors: the method of generating the trifluoromethylating species (radical, electrophile, or nucleophile) and controlling its regioselectivity.
-
Radical Trifluoromethylation: This is the most common direct approach. A trifluoromethyl radical (CF₃•) is generated from a precursor like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or via photoredox catalysis from sources like triflyl chloride.[12][13][14] The highly reactive CF₃• radical can then add to the electron-deficient pyridine ring. This method often shows a preference for the C2 position.[12][15]
-
Nucleophilic Trifluoromethylation: This strategy requires activating the pyridine ring to make it susceptible to attack from a nucleophilic CF₃ source (like TMSCF₃, the Ruppert-Prakash reagent). A recent, elegant method achieves elusive C3-selectivity by first performing a hydrosilylation on the pyridine.[11][16] This temporarily breaks the ring's aromaticity, forming an N-silyl enamine intermediate which is then susceptible to electrophilic attack at C3, ultimately leading to a C3-trifluoromethylated product after re-aromatization.[16][17]
-
Electrophilic Trifluoromethylation: This involves using highly reactive electrophilic "CF₃⁺" sources, such as Togni's or Umemoto's reagents.[18][19] These reactions often require a directing group on the pyridine ring to achieve C-H activation and control the site of trifluoromethylation.[20]
Caption: Simplified cycle for photoredox-catalyzed radical trifluoromethylation.
Field-Validated Protocol: Light-Promoted Trifluoromethylation of Pyridones
Pyridones are highly valuable scaffolds in their own right. This protocol demonstrates a modern, catalyst-free, light-mediated approach for their direct trifluoromethylation using Langlois' reagent.[14][18]
Objective: To perform a direct C3-trifluoromethylation of a 2-pyridone derivative.
Materials:
-
2-Pyridone substrate (e.g., 1-methyl-2-pyridone)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, CF₃SO₂Na)
-
Dimethyl sulfoxide (DMSO)
-
390 nm LED light source
-
Reaction vial
Procedure:
-
Reaction Setup: In a reaction vial, combine the 2-pyridone substrate (1.0 equiv) and sodium trifluoromethanesulfinate (2.0 equiv).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.1 M).
-
Irradiation: Place the vial under a 390 nm LED light source and stir at room temperature. The reaction is typically run under an ambient atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the C3-trifluoromethylated pyridone product.[18]
Expert Insight: The field of direct C-H functionalization is rapidly evolving. While radical methods are often the most straightforward, achieving high regioselectivity can be challenging and substrate-dependent. The development of methods like the C3-selective hydrosilylation/trifluoromethylation showcases how clever mechanistic design can overcome the innate reactivity patterns of heterocycles.[11]
Applications and Outlook
The synthetic routes detailed above provide access to a vast chemical space of trifluoromethylpyridine derivatives, which are integral to numerous commercial products.
Table 2: Selected Commercial Products Containing a Trifluoromethylpyridine Core [1][5][14][21]
| Product Name | Class | Trifluoromethylpyridine Core |
| Fluazifop-butyl | Herbicide | 5-(Trifluoromethyl)pyridin-2-yloxy |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinamide |
| Fluazinam | Fungicide | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline derivative of pyridine |
| Pifeltro (Doravirine) | Pharmaceutical (HIV) | 3-Chloro-5-(trifluoromethyl)picolinonitrile |
| Fuzapladib | Veterinary Med. | 2-Chloro-5-(trifluoromethyl)pyridine derivative |
The demand for novel, highly functionalized trifluoromethylpyridines will only continue to grow as researchers in drug discovery and agrochemical development seek to fine-tune molecular properties for enhanced efficacy and safety. While the classic halogen exchange and cyclocondensation methods will remain vital, especially for large-scale industrial production, the future of TFMP synthesis undoubtedly lies in the continued development of more sophisticated, selective, and sustainable direct C-H functionalization methodologies. These modern approaches promise to accelerate the discovery of next-generation pharmaceuticals and crop protection agents built upon this uniquely powerful scaffold.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 12. pnas.org [pnas.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Trifluoromethyl-Pyridine Scaffold: A Cornerstone of Modern Bioactive Compound Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into molecular scaffolds has revolutionized the fields of medicinal chemistry and agrochemical science. Among fluorinated motifs, the trifluoromethyl-substituted pyridine (TFMP) core has emerged as a uniquely powerful and versatile building block. The trifluoromethyl (-CF3) group's distinct electronic properties and steric profile dramatically influence a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the potential biological activities of TFMP derivatives. We will explore the fundamental principles governing their bioactivity, delve into specific structure-activity relationships (SAR) across herbicidal, insecticidal, fungicidal, and pharmaceutical applications, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation bioactive compounds.
The Physicochemical Rationale: Why the Trifluoromethyl Group Confers Potent Bioactivity
The trifluoromethyl group is far more than a simple methylated analogue. Its profound impact on a molecule's biological activity stems from a unique combination of powerful physicochemical properties. Understanding these properties is critical to rationally designing potent and effective TFMP-based compounds.[1][2]
-
Enhanced Lipophilicity: The -CF3 group is highly lipophilic, significantly more so than a methyl group.[3][4] This property is crucial for enhancing a molecule's ability to cross biological membranes, such as cell walls or the blood-brain barrier, leading to improved bioavailability and better access to intracellular targets.[3][5][6]
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[3] This makes the -CF3 group exceptionally resistant to oxidative metabolism by enzymes like cytochrome P450.[3][5] This increased stability leads to a longer biological half-life, reducing the required dosage frequency and potentially lowering off-target toxicity.[6]
-
Potent Electron-Withdrawing Effects: With the high electronegativity of its three fluorine atoms, the -CF3 group acts as a strong electron-withdrawing substituent.[3][7] When attached to the pyridine ring, it lowers the pKa of the ring nitrogen and modulates the electronic distribution of the entire molecule. This can drastically alter binding interactions with target proteins, often leading to a significant increase in binding affinity and potency.[6][8]
-
Steric and Conformational Influence: While sterically similar to an isopropyl group, the -CF3 group's unique electronic nature allows it to serve as a "lipophilic hydrogen bond acceptor mimic."[3] Its introduction can influence the preferred conformation of a molecule, locking it into a more bioactive shape for optimal interaction with a target's active site.[5]
Caption: Key physicochemical drivers of TFMP bioactivity.
Core Biological Activities & Structure-Activity Relationships (SAR)
The versatility of the TFMP scaffold is evident in its wide-ranging applications in both agriculture and medicine.[9][10] The specific biological activity is determined by the substitution pattern on the pyridine ring and the nature of the appended chemical moieties.
Agrochemical Applications
TFMP derivatives are foundational to many modern crop protection products, with applications spanning herbicides, insecticides, fungicides, and nematicides.[1][7][11] Over 20 TFMP-containing agrochemicals have achieved ISO common names, a testament to their efficacy and commercial importance.[2][12][13]
| Compound Name | Class | Mode of Action | Key Intermediate | Reference(s) |
| Fluazifop-butyl | Herbicide | ACCase Inhibitor | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | [1][12] |
| Haloxyfop-methyl | Herbicide | ACCase Inhibitor | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [12] |
| Flazasulfuron | Herbicide | ALS Inhibitor | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [9][12] |
| Bicyclopyrone | Herbicide | HPPD Inhibitor | 2-Chloro-6-(trifluoromethyl)pyridine | [1] |
| Flonicamid | Insecticide | Modulator of chordotonal organs | 4-(Trifluoromethyl)nicotinic acid | [9] |
| Chlorfluazuron | Insecticide | Chitin synthesis inhibitor | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [9] |
| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [9][14] |
| Cyclobutrifluram | Nematicide | SDH Inhibitor | 2-(Trifluoromethyl)pyridine derivative | [1][12] |
Herbicides: The first commercial TFMP herbicide was Fluazifop-butyl, which demonstrated superior activity against perennial grass weeds compared to its benzene analogue.[12] This highlights a key SAR principle: the pyridine nitrogen often improves translocation and bioavailability compared to a corresponding phenyl ring.[1] In the case of the ALS-inhibiting herbicide Pyroxsulam, the TFMP moiety provided high herbicidal activity while the pyridine ring conferred crucial crop selectivity in wheat, which was absent in phenyl analogues.[1]
Insecticides and Fungicides: The development of the insecticide Flonicamid was driven by the discovery that TFMP derivatives of nicotinamide were highly effective against aphids.[9] For fungicides like Fluazinam, research showed that the trifluoromethyl-substituted pyridine derivative had higher fungicidal activity against Botrytis cinerea than chlorine or other derivatives.[9][14] Recent studies have also shown that introducing a TFMP group can significantly improve the antifungal activity of strobilurin analogues.[15]
Pharmaceutical Applications
While the agrochemical sector has seen the broadest commercialization, the TFMP scaffold is a critical component in several approved pharmaceuticals and a large number of candidates in clinical trials.[1][2][13]
Antiviral Activity: A landmark example is Tipranavir , a non-peptidic HIV protease inhibitor.[16] During its development, the comprehensive investigation of pharmacokinetic parameters revealed that incorporating a TFMP moiety resulted in a compound with approximately tenfold higher antiviral activity than the corresponding phenyl analogue.[1] This demonstrates the profound impact the TFMP scaffold can have on potency.
Anticancer and Antimicrobial Activity: The TFMP core is a versatile starting point for creating compounds with potential anticancer and antibacterial properties.[8] The lipophilicity conferred by the -CF3 group can aid in penetrating microbial cell membranes, a key attribute for developing new antibiotics.[3][8] In oncology, derivatives have been shown to inhibit specific kinases involved in cancer proliferation by targeting crucial signaling pathways.[8]
Experimental Validation: Protocols for Assessing Biological Activity
The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental validation. The following protocols are presented as self-validating systems for assessing the activity of novel TFMP derivatives against key biological targets.
Herbicide Target Assay: Acetyl-CoA Carboxylase (ACCase) Inhibition
This protocol is designed to quantify the inhibitory effect of a test compound on ACCase, the target for herbicides like Fluazifop-butyl.
Principle: The activity of ACCase is measured by quantifying the ATP- and biotin-dependent incorporation of radioactive [¹⁴C]bicarbonate into acid-stable malonyl-CoA. A reduction in radioactivity in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Enzyme Preparation: Isolate ACCase from the shoots of susceptible grass species (e.g., Avena fatua) using established purification protocols involving ammonium sulfate precipitation and gel filtration chromatography.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM DTT, 5 mM MgCl₂, 100 mM KCl.
-
Substrate Mix: 2.5 mM ATP, 0.5 M NaH¹⁴CO₃ (specific activity ~50 mCi/mmol), 0.25 M Acetyl-CoA, 1 mg/mL BSA in Assay Buffer.
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
-
Assay Execution:
-
In a 96-well microplate, add 10 µL of the diluted test compound or DMSO (vehicle control).
-
Add 70 µL of Assay Buffer containing the purified ACCase enzyme.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Substrate Mix to each well.
-
Incubate at 30°C for 20 minutes.
-
-
Assay Termination and Measurement:
-
Terminate the reaction by adding 25 µL of 4 M HCl to each well.
-
Transfer 100 µL from each well onto a filter paper disc.
-
Dry the discs completely under a heat lamp to remove unreacted H¹⁴CO₃.
-
Place each disc in a scintillation vial with 5 mL of scintillation cocktail.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the ACCase inhibition assay.
Pharmaceutical Target Assay: HIV-1 Protease Inhibition (FRET-based)
This is a high-throughput assay to screen for inhibitors like Tipranavir.
Principle: A synthetic peptide substrate contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA.
-
Enzyme Solution: Recombinant HIV-1 Protease diluted in Assay Buffer to the desired concentration.
-
Substrate Solution: FRET peptide substrate diluted in Assay Buffer.
-
Test Compound: Prepare a dilution series in DMSO.
-
-
Assay Execution (384-well plate):
-
Add 50 nL of test compound solution to the appropriate wells.
-
Add 10 µL of the Enzyme Solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Substrate Solution.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity (kinetic read) over 30-60 minutes at the appropriate excitation/emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Determine the reaction rate (slope of fluorescence vs. time) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
General Cytotoxicity Screening: MTT Assay
This assay provides a general measure of a compound's effect on cell viability, essential for preliminary anticancer screening.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the TFMP test compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound. Include vehicle (DMSO) controls and untreated controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C until purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Synthesis Strategies and Pathways
The accessibility of TFMP derivatives is crucial for their widespread study and application. Two primary strategies dominate their synthesis.[1][14]
-
Direct Modification of Pyridine Rings: This "top-down" approach involves the direct chlorination and subsequent fluorination of picoline (methylpyridine) precursors. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for many agrochemicals, can be synthesized in a one-step simultaneous vapor-phase reaction.[1][14] This method is often efficient for large-scale industrial production.
-
Pyridine Ring Construction (Building Block Approach): This "bottom-up" strategy involves constructing the pyridine ring from smaller, acyclic trifluoromethyl-containing building blocks.[17][18] Reagents like ethyl 4,4,4-trifluoro-3-oxobutanoate are used in cyclocondensation reactions to form the desired TFMP core.[1][9] This method offers greater flexibility for creating diverse and polysubstituted pyridine derivatives.[17][18]
Caption: Primary synthetic routes to TFMP derivatives.
Conclusion and Future Outlook
Trifluoromethyl-substituted pyridines represent a privileged scaffold in modern chemical biology. The unique physicochemical properties imparted by the -CF3 group provide a powerful tool for enhancing metabolic stability, bioavailability, and target potency.[3][7][19] This has led to the successful development of a wide array of agrochemicals and pharmaceuticals, with many more candidates currently in the development pipeline.[1][13]
Future research will likely focus on developing more selective and environmentally benign TFMP compounds. The continued exploration of novel substitution patterns and the combination of the TFMP core with other pharmacophores will undoubtedly lead to the discovery of new bioactive agents with novel modes of action. As synthetic methodologies become more sophisticated, the accessibility of structurally diverse TFMP libraries will expand, further fueling innovation in this critical area of research.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
A Technical Guide to the Spectroscopic Characterization of Substituted Methoxypyridines
Introduction
Substituted methoxypyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their biological and chemical properties are intrinsically linked to the substitution pattern on the pyridine ring, making unambiguous structural elucidation paramount. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of substituted methoxypyridines, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the integration of multi-technique data for confident structure validation are emphasized throughout.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][3] For substituted methoxypyridines, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The aromatic protons of the pyridine ring resonate in a characteristic downfield region (typically δ 6.5-8.5 ppm) due to the ring's diamagnetic anisotropy. The electron-withdrawing nature of the nitrogen atom and the electronic effects of the methoxy and other substituents significantly influence the chemical shifts of the ring protons.
Key Interpretive Features:
-
Chemical Shifts (δ): The position of a signal indicates the electronic environment of the proton. Protons α to the nitrogen (C2 and C6) are the most deshielded and appear furthest downfield, followed by the γ-proton (C4), and then the β-protons (C3 and C5).[1] An electron-donating methoxy group will shield the protons, causing an upfield shift, particularly for ortho and para positions.
-
Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet reveals the number of adjacent protons. This is crucial for determining the substitution pattern.[3][4]
-
ortho-coupling (³J): 4-6 Hz
-
meta-coupling (⁴J): 1-3 Hz
-
para-coupling (⁵J): 0-1 Hz
-
-
Integration: The area under a signal is proportional to the number of protons it represents.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the substituted methoxypyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[1]
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard pulse program (e.g., 'zg30').
-
-
Acquisition Parameters:
-
Number of scans: 8-16 (adjust based on sample concentration).
-
Relaxation delay (d1): 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals and measure coupling constants.
-
Table 1: Typical ¹H NMR Chemical Shift Ranges for Methoxypyridine Protons
| Proton Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| H2/H6 (α to N) | 8.0 - 8.5 | Most deshielded due to proximity to nitrogen. |
| H4 (γ to N) | 7.0 - 7.8 | Intermediate chemical shift. |
| H3/H5 (β to N) | 6.5 - 7.5 | Most shielded ring protons. |
| Methoxy (-OCH₃) | 3.8 - 4.1 | Sharp singlet. |
Note: These are general ranges and can be significantly affected by other substituents on the ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.[1] The chemical shifts of the pyridine ring carbons are also influenced by the nitrogen's electronegativity and the position of the methoxy group and other substituents.[5][6][7]
Key Interpretive Features:
-
Chemical Shifts (δ): Aromatic carbons in substituted pyridines typically resonate between δ 110-165 ppm.[8]
-
Carbons α to the nitrogen (C2, C6) are the most deshielded (~δ 150-160 ppm).
-
The carbon bearing the methoxy group is also significantly deshielded.
-
The γ-carbon (C4) appears at an intermediate chemical shift (~δ 136 ppm for unsubstituted pyridine).
-
The β-carbons (C3, C5) are the most shielded (~δ 124 ppm for unsubstituted pyridine).[1]
-
-
Number of Signals: The number of unique carbon signals can indicate the symmetry of the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Tune and shim the spectrometer.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-200 ppm).
-
Use a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
-
Acquisition Parameters:
-
Number of scans: 128-1024 or more, depending on concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.
-
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Methoxypyridine Carbons
| Carbon Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| C2/C6 (α to N) | 145 - 160 | Highly deshielded. |
| C4 (γ to N) | 135 - 145 | Intermediate chemical shift. |
| C3/C5 (β to N) | 110 - 130 | Most shielded ring carbons. |
| C-OCH₃ | 160 - 165 | The carbon directly attached to the methoxy group. |
| Methoxy (-OCH₃) | 50 - 60 |
2D NMR Techniques for Unambiguous Assignments
When 1D spectra are complex, 2D NMR experiments are essential for definitive structural assignments.[3]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9] For substituted methoxypyridines, IR spectroscopy can confirm the presence of the aromatic ring, the C-O bond of the methoxy group, and other functional groups.
Key Vibrational Modes:
-
Aromatic C-H Stretch: Typically appears as a weak to medium band just above 3000 cm⁻¹ (3010-3100 cm⁻¹).[10]
-
Aromatic C=C and C=N Ring Stretching: These vibrations give rise to a series of sharp, medium to strong bands in the 1400-1600 cm⁻¹ region.[10]
-
C-O Stretch (Aryl Ether): A strong, characteristic band is observed in the 1200-1275 cm⁻¹ region for the aryl C-O bond and around 1020-1075 cm⁻¹ for the alkyl C-O bond of the methoxy group.
-
C-H Bending (Out-of-Plane): The pattern of bands in the 675-900 cm⁻¹ region can sometimes provide information about the substitution pattern on the aromatic ring.[10]
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Table 3: Characteristic IR Absorption Frequencies for Substituted Methoxypyridines
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 3000 | Medium |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| Aryl C-O Stretch | 1200 - 1275 | Strong |
| Alkyl C-O Stretch | 1020 - 1075 | Strong |
| C-H Out-of-Plane Bending | 675 - 900 | Medium to Strong |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[11] The fragmentation pattern can offer valuable clues about the molecular structure.[12][13]
Key Features in the Mass Spectrum:
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule with one electron removed. Its mass-to-charge ratio (m/z) gives the molecular weight of the compound. For compounds containing nitrogen, the molecular ion will have an odd nominal mass if it contains an odd number of nitrogen atoms (the Nitrogen Rule).
-
Fragmentation Pattern: The molecular ion can break down into smaller, characteristic fragment ions. Common fragmentation pathways for methoxypyridines include:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.
-
Loss of formaldehyde (CH₂O) to give an [M-30]⁺• ion.
-
Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.
-
Cleavage of the pyridine ring.
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualization of Fragmentation
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Pyridine Ring
<_Step_2>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bromomethylpyridines in Medicinal Chemistry
The pyridine ring is a cornerstone scaffold in pharmaceutical sciences, present in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in crucial biological interactions make it a privileged structure in drug design. The introduction of a reactive bromomethyl group onto this versatile heterocycle creates a class of building blocks—bromomethylpyridines—with immense synthetic potential. These compounds serve as pivotal intermediates, enabling the facile introduction of the pyridyl moiety into complex molecular architectures, a common strategy for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of bromomethylpyridines, offering field-proven insights for professionals in drug discovery and development.
Synthesis of Bromomethylpyridines: A Tale of Radical Reactions
The most prevalent method for the synthesis of bromomethylpyridines is the free-radical bromination of the corresponding methylpyridines (picolines). The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a widely adopted and effective strategy.[5][6][7] This reaction proceeds via a radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, which is a benzylic-like position, to form a resonance-stabilized pyridylmethyl radical. This intermediate then reacts with a bromine source to yield the desired bromomethylpyridine.
An alternative approach involves the conversion of the corresponding pyridylmethanols to bromomethylpyridines using reagents like phosphorus pentabromide or hydrobromic acid.[8][9][10]
Experimental Protocol: Wohl-Ziegler Bromination of 2-Methylpyridine
This protocol describes a general procedure for the synthesis of 2-(bromomethyl)pyridine.
Materials:
-
2-Methylpyridine (1 equivalent)
-
N-Bromosuccinimide (NBS) (1 equivalent)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (anhydrous)
Procedure:
-
A solution of 2-methylpyridine in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
NBS and a catalytic amount of AIBN are added to the solution.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere.[11] The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in carbon tetrachloride, can be removed by filtration.[12]
-
The filtrate is concentrated under reduced pressure to yield the crude 2-(bromomethyl)pyridine. Further purification can be achieved by distillation or column chromatography.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. daneshyari.com [daneshyari.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
The Synthetic Keystone: A Technical Guide to 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the strategic selection of building blocks is paramount to innovation. Among the vast arsenal of chemical intermediates, halogenated pyridines stand out for their versatility and impact on the properties of target molecules. This guide provides an in-depth technical overview of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine , a highly functionalized pyridine derivative poised as a critical intermediate in the synthesis of complex bioactive compounds. We will explore its commercial availability, physicochemical properties, synthetic pathways, and crucial role in modern chemical research, offering field-proven insights for its effective utilization.
Introduction: The Strategic Advantage of a Trifluoromethylated Pyridine Scaffold
The pyridine ring is a ubiquitous motif in a multitude of pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, confers several advantageous properties. The strong electron-withdrawing nature of the -CF3 group can significantly influence the pKa of the pyridine nitrogen, altering its binding characteristics to biological targets. Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.
The subject of this guide, with its trifluoromethyl, methoxy, and reactive bromomethyl functionalities, represents a convergence of desirable attributes in a single, versatile building block. The methoxy group can modulate electronic properties and provide a site for further derivatization, while the bromomethyl group is a prime handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of molecular fragments.
Commercial Availability and Supplier Landscape
For researchers and process chemists, the reliable sourcing of key intermediates is a critical first step in any synthetic campaign. This compound is available from a number of specialized chemical suppliers. The primary CAS number for this compound is 1227576-08-0 .[1][2]
A summary of known suppliers is provided below for easy reference. It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify purity and identity before use.
| Supplier | Product Number | Purity | Notes |
| AK Scientific, Inc. | 3754EF | >95% | Stocked and shipped from the USA. For R&D use only.[1] |
| BLDpharm | BD109886 | 97% | - |
| CoreSyn | CM14971 | 98% | -[3] |
| Seedchem | - | - | Available in 1g quantities.[4] |
| Echemi | - | - | Lists multiple suppliers for the related precursor, 2-Methoxy-5-(trifluoromethyl)pyridine.[5] |
Note: Availability and purity may vary. Direct inquiry with the suppliers is always recommended.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. While a comprehensive, experimentally determined dataset for this compound is not widely published, we can infer its properties from closely related structures and available supplier information.
Molecular Formula: C₈H₇BrF₃NO Molecular Weight: 270.05 g/mol [1][3]
Expected Spectroscopic Features:
-
¹H NMR: Resonances for the pyridine ring protons, a singlet for the methoxy group protons, and a characteristic downfield singlet for the bromomethyl (-CH₂Br) protons.
-
¹³C NMR: Signals for the pyridine ring carbons, the methoxy carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the bromomethyl carbon.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group.
-
IR Spectroscopy: Characteristic bands for C-H, C-N, C-O, and C-F stretching and bending vibrations.
Synthesis and Reactivity: A Practical Perspective
The synthesis of this compound typically involves a multi-step sequence, starting from a suitable pyridine precursor. A plausible and commonly employed synthetic strategy involves the benzylic bromination of the corresponding 3-methylpyridine derivative.
Synthetic Pathway Overview
A logical synthetic route would begin with the preparation of 3-methyl-2-methoxy-5-(trifluoromethyl)pyridine , which can then be subjected to a free-radical bromination to yield the final product.
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: Benzylic Bromination
The conversion of a benzylic methyl group to a bromomethyl group is a classic transformation in organic synthesis, often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and small-scale trial reactions.
Materials:
-
3-Methyl-2-methoxy-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-methyl-2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 - 1.1 eq) to the solution.
-
Add a catalytic amount of a radical initiator such as AIBN or BPO (0.02 - 0.05 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Causality and Mechanistic Insights: The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic position of the methylpyridine. The resulting benzylic radical is stabilized by resonance with the pyridine ring. This radical then reacts with another molecule of NBS to propagate the chain and form the brominated product. The use of a non-polar solvent like CCl₄ is crucial to prevent ionic side reactions.
Reactivity of the Bromomethyl Group
The primary utility of this compound lies in the high reactivity of the bromomethyl group. This electrophilic center is susceptible to nucleophilic attack, making it an excellent precursor for a variety of functional group transformations.
Caption: Nucleophilic substitution at the benzylic position.
Common nucleophiles that can be employed include:
-
Amines (R₂NH): To form substituted aminomethylpyridines.
-
Alcohols (ROH) / Phenols (ArOH): In the presence of a base to form ethers.
-
Thiols (RSH): To generate thioethers.
-
Cyanide (CN⁻): For the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid.
-
Carboxylates (RCOO⁻): To form esters.
-
Enolates and other carbon nucleophiles: For the formation of new carbon-carbon bonds.
Applications in Drug Discovery and Agrochemical Synthesis
While specific, publicly disclosed examples of the direct use of this compound in the synthesis of commercial drugs or agrochemicals are not readily found in the literature, its structural motifs are present in numerous patented and investigational compounds. The trifluoromethylpyridine core is a key pharmacophore in a variety of bioactive molecules.[6][7][8][9]
The high reactivity of the bromomethyl group makes this intermediate particularly valuable for the rapid synthesis of libraries of compounds for high-throughput screening. By reacting this compound with a diverse set of nucleophiles, medicinal chemists can efficiently generate a wide range of analogs for structure-activity relationship (SAR) studies.
The development of novel insecticides, fungicides, and herbicides often relies on the derivatization of heterocyclic scaffolds like pyridine.[6][7][8][9] The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of new agrochemical candidates.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, the known hazards of related brominated and trifluoromethylated pyridines suggest that it should be handled with care.
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Likely to be an irritant to the eyes, skin, and respiratory system.
-
Lachrymator: Bromomethyl groups are often lachrymatory (tear-inducing).
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for advanced chemical synthesis. Its strategic combination of a trifluoromethyl group, a methoxy moiety, and a reactive bromomethyl handle on a pyridine scaffold provides researchers with a powerful tool for the construction of novel and complex molecular architectures. A clear understanding of its commercial availability, physicochemical properties, synthetic routes, and reactivity is essential for its effective application in the pursuit of new pharmaceuticals and agrochemicals. As the demand for innovative chemical entities continues to grow, the importance of such highly functionalized intermediates in the modern research and development landscape cannot be overstated.
References
- 1. 1227576-08-0 this compound AKSci 3754EF [aksci.com]
- 2. 1227576-08-0|this compound|BLD Pharm [bldpharm.com]
- 3. 1227576-08-0,3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine_CoreSyn [coresyn.com]
- 4. This compound-景明化工股份有限公司 [echochemical.com]
- 5. echemi.com [echemi.com]
- 6. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) | Faculty of Agriculture [b.aun.edu.eg]
- 9. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Introduction: A Versatile Building Block in Modern Chemistry
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is a key heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl-substituted pyridine structure offers a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[1] The strategic placement of the bromomethyl group at the 3-position provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
This guide provides a comprehensive overview of the principles and practical protocols for conducting nucleophilic substitution reactions with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Insights: The Reactivity of a Benzylic-like Pyridine
The reactivity of this compound in nucleophilic substitution reactions is primarily governed by the lability of the carbon-bromine bond at the benzylic-like position. This position is analogous to a benzylic carbon, and as such, it can undergo substitution through both S(_N)1 and S(_N)2 pathways.[2][3][4]
The general mechanism for the S(_N)2 reaction is depicted below:
References
Application Notes and Protocols: The Strategic Incorporation of Trifluoromethylpyridines in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the therapeutic potential of small molecules.[1] Among these, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, creates the trifluoromethylpyridine scaffold—a structure that has demonstrated remarkable utility in both agrochemical and pharmaceutical research.[2][3] This guide provides an in-depth exploration of the applications of trifluoromethylpyridines in medicinal chemistry, offering field-proven insights, detailed protocols, and a comprehensive overview of their impact on drug design and development.
The unique physicochemical properties imparted by the trifluoromethyl group, combined with the versatile nature of the pyridine ring, offer a powerful toolkit for medicinal chemists.[4][5] The strong electron-withdrawing nature of the -CF3 group, its high lipophilicity, and its ability to enhance metabolic stability can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[6][7] This document will delve into the causality behind these enhancements, providing a robust framework for researchers, scientists, and drug development professionals to leverage the power of trifluoromethylpyridines in their own research endeavors.
The Physicochemical Impact of Trifluoromethylpyridine Incorporation
The introduction of a trifluoromethylpyridine moiety into a lead compound can profoundly alter its properties in a manner that is highly advantageous for drug development. These alterations are not merely incremental but can be transformative, turning a compound with poor drug-like properties into a viable clinical candidate.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[4] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation in the body.[4] By blocking a potential metabolic hotspot on an aromatic ring, the introduction of a -CF3 group can increase the half-life of a drug, reduce the required dose, and minimize the formation of potentially toxic metabolites.[4]
Modulation of Lipophilicity and Permeability
Lipophilicity, often expressed as the logP value, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic, and its incorporation generally increases the overall lipophilicity of a molecule.[5][6] This can enhance a drug's ability to cross cell membranes, a crucial step for reaching its intracellular target.[6] However, the impact on lipophilicity must be carefully balanced, as excessively high logP values can lead to poor solubility and increased off-target toxicity. The pyridine ring, with its nitrogen atom capable of hydrogen bonding, can help to temper the lipophilicity of the trifluoromethyl group, allowing for a fine-tuning of the molecule's overall physicochemical properties.
Altered Electronic Properties and pKa
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4][8] When attached to a pyridine ring, it significantly lowers the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can have profound effects on a drug's properties, including its solubility at physiological pH, its ability to interact with target proteins, and its potential for off-target effects, such as hERG channel inhibition. By reducing the basicity of a molecule, the introduction of a trifluoromethylpyridine moiety can mitigate the risk of cardiotoxicity and improve the overall safety profile of a drug candidate.
Enhanced Target Binding Affinity
The unique electronic and steric properties of the trifluoromethyl group can also lead to enhanced binding affinity for the target protein.[4][6] The electron-withdrawing nature of the -CF3 group can improve hydrogen bonding and electrostatic interactions with the target.[4] Furthermore, the trifluoromethyl group can participate in non-covalent interactions, such as halogen bonding, which are increasingly recognized as important contributors to ligand-protein binding.[8]
Trifluoromethylpyridines as Bioisosteres
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in drug design. The trifluoromethylpyridine moiety can serve as a bioisostere for several common functional groups, offering a way to overcome liabilities associated with the original group while maintaining or even improving therapeutic efficacy.
For example, the trifluoromethyl group is often used as a bioisostere for a chlorine atom or a methyl group.[4] While sterically similar to a methyl group, the trifluoromethyl group is electronically very different, being strongly electron-withdrawing rather than electron-donating. This can lead to improved metabolic stability and altered binding interactions. In some cases, a trifluoromethyl group has been successfully used to replace an aliphatic nitro group, a functional group that is often considered undesirable in drug candidates due to potential toxicity.[9]
Caption: Bioisosteric replacement workflow.
Applications in Drug Discovery: Case Studies
The utility of the trifluoromethylpyridine scaffold is best illustrated through its successful application in the development of marketed drugs and clinical candidates across a range of therapeutic areas.
| Drug/Candidate | Therapeutic Area | Role of Trifluoromethylpyridine Moiety |
| Enasidenib | Oncology | The drug contains two trifluoromethylpyridine rings, with one trifluoromethyl group forming a crucial tetrel bond with the target enzyme.[10] |
| Tipranavir | Antiviral (HIV) | A non-peptide HIV protease inhibitor where the trifluoromethylpyridine moiety is a key structural component.[2] |
| Fluazifop-butyl | Agrochemical (Herbicide) | One of the first commercialized products containing a trifluoromethylpyridine, demonstrating improved translocation and herbicidal activity.[3][11] |
| Tavapadon (CVL-751) | Neurology (Parkinson's Disease) | A clinical candidate in Phase III trials, highlighting the ongoing relevance of this scaffold in drug development.[11] |
| Fuzapladib | Veterinary Medicine (Acute Pancreatitis) | An approved drug for dogs, showcasing the application of trifluoromethylpyridines beyond human health.[3][11] |
Experimental Protocols: Synthesis of Key Trifluoromethylpyridine Intermediates
The successful incorporation of a trifluoromethylpyridine moiety into a drug candidate relies on the availability of versatile and efficiently synthesized building blocks. Below are detailed protocols for the preparation of common trifluoromethylpyridine intermediates.
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for many agrochemicals and pharmaceuticals, via a chlorine/fluorine exchange reaction.[11][12]
Materials:
-
2-Chloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Iron(III) chloride (FeCl3) or other suitable metal halide catalyst
-
High-pressure reactor (autoclave)
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a dry, high-pressure reactor, combine 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of anhydrous iron(III) chloride (1-10 mol%).
-
Addition of HF: Carefully add at least 3 molar equivalents of anhydrous hydrogen fluoride to the reactor.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 150°C and 250°C. The reaction is typically run under superatmospheric pressure (5-1200 psig).[12]
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed. The reaction time can range from 1 to 100 hours.[12]
-
Workup: After completion, cool the reactor to room temperature and carefully vent any excess pressure. Slowly add saturated sodium carbonate solution to neutralize the acidic reaction mixture.
-
Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.
Caption: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
This protocol outlines a method for synthesizing 2-fluoro-6-(trifluoromethyl)pyridine, another valuable building block in medicinal chemistry.[13][14]
Materials:
-
2-Chloro-6-(trichloromethyl)pyridine
-
Hydrogen Fluoride (HF)
-
Ferric chloride (FeCl3) or other suitable catalyst
-
Solvent (e.g., as specified in the patent)
-
Pressure-resistant tube
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a vacuum-dried pressure-resistant tube cooled to 0°C, slowly add 2-chloro-6-(trichloromethyl)pyridine, hydrogen fluoride, ferric chloride, and a suitable solvent.[13]
-
Reaction Conditions: Stir the mixture at 170°C for 4 hours.[13]
-
Monitoring: The reaction progress can be monitored by gas chromatography.[13]
-
Workup: After cooling the reaction to room temperature, slowly add saturated sodium carbonate solution to neutralize the acid and adjust the pH to be alkaline.[13]
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to obtain the target product.[13]
Future Perspectives
The application of trifluoromethylpyridines in medicinal chemistry is a field that continues to evolve.[2][11] The demand for these valuable intermediates is steadily increasing, driven by the need for more effective and safer therapeutics.[2] As our understanding of the intricate interplay between molecular structure and biological activity deepens, we can expect to see even more sophisticated applications of the trifluoromethylpyridine scaffold. The development of novel, more efficient synthetic methodologies for accessing a wider diversity of substituted trifluoromethylpyridines will undoubtedly fuel further innovation in drug discovery.[2][15]
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Application Notes and Protocols for the Development of Novel Agrochemicals from Pyridine Intermediates
Introduction
The pyridine scaffold is a cornerstone in modern agrochemical discovery, integral to the development of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] Its prevalence is due to the versatile biological activities exhibited by its derivatives. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, enhancing its efficacy, selectivity, and environmental profile. Chlorinated pyridine intermediates, in particular, serve as highly versatile building blocks for synthesizing a diverse array of active ingredients.[1] This guide provides an in-depth exploration of synthetic strategies and biological screening protocols for developing novel agrochemicals from key pyridine intermediates, grounded in field-proven insights and established scientific principles.
Core Principles in Pyridine-Based Agrochemical Design
The development of effective agrochemicals from pyridine intermediates hinges on a deep understanding of structure-activity relationships (SAR). The nature and position of substituents on the pyridine ring dramatically influence the compound's biological target, spectrum of activity, and metabolic stability.
Key Pyridine Intermediates and Their Synthetic Utility
Certain pyridine intermediates have proven to be particularly valuable in the synthesis of a wide range of agrochemicals. Halogenated pyridines, for instance, are reactive precursors amenable to a variety of coupling and substitution reactions, enabling the introduction of diverse functional groups.[3]
Table 1: Prominent Pyridine Intermediates in Agrochemical Synthesis
| Intermediate | Agrochemical Class | Example(s) of Derived Active Ingredients |
| 2-Chloro-5-(chloromethyl)pyridine | Insecticides (Neonicotinoids) | Imidacloprid, Nitenpyram[4][5] |
| 2,3-Dichloropyridine | Herbicides | Clopyralid, Picloram[6] |
| 2,6-Dichloropyridine | Fungicides | Boscalid[7] |
| 3,5-Dichloropyridine | Fungicides | Fluazinam[1] |
| Pyridin-4-ol | Herbicides, Fungicides | Pyriclor, N-aryl-pyridine-4-ones[8] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of a lead pyridine-based structure is crucial for optimizing its biological activity. Quantitative structure-activity relationship (QSAR) studies help in understanding how physicochemical parameters like lipophilicity (π), molar refractivity (MR), and electronic effects of substituents correlate with herbicidal or fungicidal efficacy.[9][10] For example, in a series of 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides, partition coefficient and molar refractivity were found to be significant parameters influencing herbicidal activity.[9]
Synthetic Strategies and Protocols
The following protocols detail the synthesis of key pyridine-based agrochemical scaffolds. These methodologies are designed to be robust and scalable, providing a solid foundation for library synthesis and lead optimization.
Protocol 1: Synthesis of a Nicotinamide Fungicide Precursor
Pyridine carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[7][11][12][13] Boscalid was the first commercialized fungicide in this class.[7] The following is a general protocol for the synthesis of N-aryl nicotinamides, a key scaffold in this class.
Objective: To synthesize N-(2-(phenylamino)phenyl)nicotinamide, a representative pyridine carboxamide.
Reaction Scheme:
Caption: Synthesis of a pyridine carboxamide fungicide precursor.
Materials:
-
Nicotinic acid
-
N-phenylbenzene-1,2-diamine
-
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of nicotinic acid (1.2 mmol) in DMF (10 mL), add TBTU (1.3 mmol) and DIEA (2.6 mmol).[14]
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-phenylbenzene-1,2-diamine (1.3 mmol) to the reaction mixture.[14]
-
Continue stirring at room temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-(phenylamino)phenyl)nicotinamide.[7]
Rationale: This condensation reaction is a classic and efficient method for amide bond formation. TBTU is a common and effective coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
Protocol 2: Synthesis of a Neonicotinoid Insecticide Intermediate
Neonicotinoids are a major class of insecticides that act on the central nervous system of insects.[4] A key intermediate in the synthesis of many neonicotinoids is 2-chloro-5-(chloromethyl)pyridine, which can be prepared from 2,5-dichloropyridine.[4][5]
Objective: To synthesize 2-chloro-5-(chloromethyl)pyridine from 2,5-dichloropyridine.
Reaction Workflow:
Caption: Synthetic workflow for a key neonicotinoid intermediate.
Materials:
-
2,5-Dichloropyridine
-
Sodium cyanide (NaCN)
-
Raney Nickel
-
Hydrogen gas (H₂)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Appropriate solvents (e.g., DMSO, ethanol)
-
Standard laboratory glassware for handling hazardous reagents
Procedure:
-
Step 1: Synthesis of 2-Chloro-5-cyanopyridine. In a suitable reaction vessel, dissolve 2,5-dichloropyridine in a solvent such as DMSO. Add sodium cyanide and heat the mixture, monitoring the reaction by TLC or GC-MS until the starting material is consumed.[4]
-
Step 2: Synthesis of 2-Chloro-5-(aminomethyl)pyridine. The resulting 2-chloro-5-cyanopyridine is then reduced. A common method is catalytic hydrogenation using Raney Nickel as the catalyst in an ethanolic solution under a hydrogen atmosphere.[4]
-
Step 3: Synthesis of 2-Chloro-5-(chloromethyl)pyridine. The amine is converted to the chloromethyl group via a Sandmeyer-type reaction. The 2-chloro-5-(aminomethyl)pyridine is treated with sodium nitrite in concentrated hydrochloric acid at low temperatures (0-5 °C) to form the diazonium salt, which then decomposes to the desired 2-chloro-5-(chloromethyl)pyridine.[4]
-
Each step requires appropriate workup and purification, typically involving extraction and crystallization or chromatography.
Causality: The cyanation step introduces a key carbon atom and a functional group that can be readily transformed. The subsequent reduction to the amine provides a versatile handle for further functionalization. The final diazotization and substitution with chloride is a reliable method for converting the amino group to the chloromethyl group, which is the reactive site for coupling with the remainder of the neonicotinoid structure.
Biological Screening and Mode of Action
The discovery of novel agrochemicals requires robust and efficient biological screening assays to identify active compounds and elucidate their mode of action.
Protocol 3: In Vitro Fungicidal Activity Assay
This protocol describes a primary screen to evaluate the in vitro antifungal activity of newly synthesized pyridine derivatives against a panel of common plant pathogens.
Objective: To determine the percent inhibition of mycelial growth of various fungi by test compounds at a fixed concentration.
Workflow for Fungicidal Screening:
Caption: Workflow for in vitro fungicidal activity screening.
Materials:
-
Synthesized pyridine compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)[14][15]
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Autoclave PDA medium and cool it to 50-60 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 mg/L).[7] A control plate should be prepared with DMSO only.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of the prepared PDA plates.
-
Incubate the plates at 25-28 °C for 3-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the colony diameter of the control and T is the colony diameter of the treatment.[15]
Data Interpretation: Compounds showing significant inhibition (e.g., >80%) at the screening concentration are considered "hits" and are selected for further dose-response studies to determine their EC₅₀ (half-maximal effective concentration) values.[14]
Elucidating the Mode of Action
Identifying the molecular target of a novel agrochemical is a critical step in its development. For many pyridine-based agrochemicals, the mode of action is well-established, which can guide the design of new analogues.
-
Auxinic Herbicides: Pyridine carboxylic acids mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately plant death.[6][16][17] They bind to auxin receptors, such as TIR1/AFB proteins, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes.[16][18]
-
Succinate Dehydrogenase Inhibitors (SDHIs): Pyridine carboxamide fungicides inhibit the enzyme succinate dehydrogenase in the mitochondrial respiratory chain, disrupting energy production in the fungal cell.[7][12][13]
-
Neonicotinoid Insecticides: These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, causing overstimulation, paralysis, and death.[4][5]
Table 2: Mode of Action for Key Pyridine Agrochemical Classes
| Agrochemical Class | Mode of Action | Molecular Target | Representative Compound(s) |
| Pyridine Carboxylic Acid Herbicides | Synthetic Auxin | TIR1/AFB Auxin Receptors | Picloram, Clopyralid[6][18] |
| Pyridine Carboxamide Fungicides | Respiration Inhibition | Succinate Dehydrogenase (Complex II) | Boscalid, Fluopyram[7][19] |
| Neonicotinoid Insecticides | Nerve Impulse Disruption | Nicotinic Acetylcholine Receptor (nAChR) | Imidacloprid, Thiamethoxam[4][5] |
High-Throughput Screening (HTS) in Agrochemical Discovery
To accelerate the discovery process, high-throughput screening (HTS) technologies have been adapted for agrochemical research.[20] This allows for the rapid evaluation of large compound libraries against biological targets or in whole-organism assays.[20][21] Miniaturized in vivo tests and target-based in vitro assays are integral parts of modern screening cascades.[20]
Workflow for HTS-Based Agrochemical Discovery:
Caption: High-throughput screening workflow in agrochemical discovery.
The integration of combinatorial chemistry to generate diverse pyridine libraries, coupled with HTS, significantly enhances the efficiency of identifying novel lead compounds.[20][22]
Conclusion
The pyridine ring remains a privileged scaffold in the design and development of novel agrochemicals. A thorough understanding of the synthetic utility of key pyridine intermediates, coupled with a rational approach to lead optimization guided by SAR principles, is essential for success. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to synthesize, screen, and characterize new pyridine-based agrochemicals with the potential to address the evolving challenges in global agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Nitenpyram - Wikipedia [en.wikipedia.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 17. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 18. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Introduction
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block in contemporary drug discovery and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group modulates the electronic properties of the pyridine ring. The bromomethyl group serves as a highly reactive handle for introducing a diverse array of functional groups through nucleophilic substitution reactions. This reactivity allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This comprehensive guide provides detailed protocols for the derivatization of this compound with a range of common nucleophiles. The methodologies outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for the synthesis of novel derivatives for biological screening and materials science applications.
Scientific Principles of Derivatization
The derivatization of this compound primarily proceeds via a nucleophilic substitution reaction , specifically an SN2 (bimolecular nucleophilic substitution) mechanism. This is characteristic of primary benzylic halides, such as the bromomethyl group in the target molecule.[1]
Several key factors govern the reactivity and outcome of these derivatization reactions:
-
The Substrate: The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. The pyridine ring, further activated by the electron-withdrawing trifluoromethyl group at the 5-position, enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. The methoxy group at the 2-position is an electron-donating group, which can modulate the overall electron density of the pyridine ring.[2][3]
-
The Nucleophile: The rate of the SN2 reaction is highly dependent on the strength of the nucleophile. Stronger nucleophiles, such as thiolates and cyanides, will react more rapidly than weaker nucleophiles, like alcohols or water.
-
The Leaving Group: The bromide ion is an excellent leaving group, which facilitates the departure of the bromine atom upon nucleophilic attack, thus promoting the forward reaction.
-
The Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile (ACN), and acetone, are typically employed for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more available to attack the electrophilic carbon.
The general mechanism for the SN2 derivatization is depicted below:
References
Application Notes & Protocols: The Strategic Use of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine in Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The landscape of oncology has been reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors.[1] Kinases, as central regulators of cellular signaling, are implicated in a multitude of hyperproliferative diseases, most notably cancer.[1][2] The strategic design of potent and selective kinase inhibitors is therefore a cornerstone of modern drug discovery. Within this context, 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine has emerged as a high-value, versatile building block. Its utility is exemplified in the synthesis of prominent kinase inhibitors such as Dabrafenib, a potent BRAF inhibitor.[3]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind its synthetic applications, provide detailed, field-proven protocols, and explore the structure-activity relationships (SAR) that underscore its importance.
The Chemical Rationale: Why this compound?
The efficacy of this reagent stems from a confluence of strategically positioned functional groups, each contributing to both its reactivity and the pharmacological profile of the final kinase inhibitor.
-
The Bromomethyl Group: This is the primary reactive handle of the molecule. As a benzylic-like bromide, it is an excellent electrophile for SN2 reactions, readily undergoing substitution by a variety of nucleophiles such as anilines, phenols, and thiophenols. This allows for the facile introduction of the pyridine scaffold into a target molecule.
-
The 2-Methoxy Group: The methoxy group, positioned ortho to the bromomethyl moiety, plays a crucial electronic role. Its electron-donating nature can influence the reactivity of the pyridine ring and the bromomethyl group. Furthermore, in the context of the final inhibitor, it can serve as a key hydrogen bond acceptor, interacting with amino acid residues in the kinase ATP-binding pocket.
-
The 5-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature significantly impacts the pKa of the pyridine nitrogen. From a pharmacological standpoint, the -CF3 group is highly desirable as it often enhances metabolic stability, increases binding affinity through favorable interactions, and improves membrane permeability.[4][5]
Application Protocol: Synthesis of a Key Dabrafenib Intermediate
The following protocol details the nucleophilic substitution reaction between this compound and an aniline derivative, a critical step in the synthesis of the BRAF inhibitor Dabrafenib.
Reaction Scheme:
Caption: Synthetic scheme for the formation of a Dabrafenib precursor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| This compound | 1227576-08-0 | 270.05 | >95% | Commercial sources[6] |
| N-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamide | Varies | - | >98% | Synthesized in-house |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Commercial sources |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Commercial sources |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Commercial sources |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Commercial sources |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add N-(3-amino-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the aniline derivative. To this solution, add finely powdered potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents).
-
Scientist's Note: Potassium carbonate acts as a base to deprotonate the aniline nitrogen, increasing its nucleophilicity. The use of an anhydrous solvent is crucial to prevent hydrolysis of the bromomethyl starting material.
-
-
Addition of the Pyridine Reagent: In a separate flask, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Scientist's Note: Heating is necessary to overcome the activation energy of the SN2 reaction. Monitoring the reaction is essential to ensure complete consumption of the starting material and to avoid the formation of impurities from prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure product.
Self-Validating System & Troubleshooting:
-
Purity Assessment: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, converting the bromide to the more reactive iodide in situ.
-
Side Product Formation: Over-alkylation (dialkylation of the aniline) can sometimes be observed. Using a slight excess of the aniline nucleophile can help to minimize this.
Structure-Activity Relationship (SAR) Insights
The 2-methoxy-5-(trifluoromethyl)pyridine moiety is not merely a synthetic handle but a crucial component of the pharmacophore, contributing significantly to the inhibitor's potency and selectivity.
-
Kinase Hinge-Binding: The pyridine nitrogen is often involved in forming a critical hydrogen bond with the hinge region of the kinase ATP-binding site. The electronic nature of the ring, modulated by the methoxy and trifluoromethyl groups, fine-tunes the basicity of this nitrogen for optimal interaction.
-
Hydrophobic Interactions: The trifluoromethyl group often occupies a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity. Its metabolic stability also prevents oxidative degradation, prolonging the inhibitor's half-life.
-
Solvent Exposure and Physicochemical Properties: The methoxy group, depending on the inhibitor's binding mode, can be solvent-exposed, potentially improving solubility and other physicochemical properties of the molecule.
The strategic placement of these functional groups exemplifies the principles of rational drug design, where each component of a molecule is carefully chosen to optimize its biological activity.[7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a kinase inhibitor intermediate using this compound.
Caption: General experimental workflow from reaction setup to final product analysis.
Conclusion
This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its well-defined reactivity and the advantageous properties it imparts to the final molecule make it a preferred building block for the synthesis of sophisticated kinase inhibitors. The detailed protocol and insights provided herein are intended to empower researchers to confidently and effectively utilize this key intermediate in their drug discovery endeavors.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine | 1227594-04-8 | Benchchem [benchchem.com]
- 5. 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline | 886361-00-8 | Benchchem [benchchem.com]
- 6. 1227576-08-0|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of Novel Heterocycles from Pyridine Precursors
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science, owing to its unique electronic properties and ability to engage in crucial biological interactions.[1][2][3] Consequently, the development of efficient and selective methods to elaborate upon the pyridine core to generate novel, complex heterocyclic systems is a paramount objective in synthetic chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on key synthetic strategies that utilize pyridine precursors to access diverse and valuable heterocyclic compounds. We move beyond simple functionalization to explore advanced C-H activation, cycloaddition, annulation, and ring-transformation reactions. Each section elucidates the underlying chemical principles, provides field-proven insights into experimental design, and includes detailed, step-by-step protocols for benchmark transformations.
Introduction: The Pyridine Core as a Privileged Synthetic Platform
The electron-deficient nature of the pyridine ring, coupled with the Lewis basicity of the nitrogen atom, presents a unique and often challenging reactivity profile.[3] Historically, the synthesis of substituted pyridines relied on multi-step sequences starting from acyclic precursors or the functionalization of pre-activated derivatives.[4][5] However, modern synthetic chemistry has ushered in an era of direct functionalization and sophisticated annulation strategies that leverage the intrinsic reactivity of the pyridine ring. These approaches offer greater atom economy, reduce step counts, and provide access to previously unattainable chemical space.[2][6]
This guide focuses on three powerful strategies for elaborating pyridine precursors:
-
Direct C-H Functionalization: Leveraging radical and transition-metal-catalyzed methods to directly append substituents to the pyridine core.
-
Cycloaddition and Annulation Reactions: Building new rings onto the pyridine framework to create fused and bridged heterocyclic systems.
-
Ring-Opening and Transformation: Utilizing the pyridine ring as a masked synthon that can be opened and reconfigured to generate entirely new heterocyclic structures.
Strategy 1: Direct C-H Functionalization for Pyridine Elaboration
Directly converting C-H bonds into C-C or C-heteroatom bonds is the most straightforward approach to modifying a scaffold. For pyridines, the primary challenge is controlling regioselectivity, as the electronic properties of the ring favor reaction at the C2 and C4 positions.[3]
The Minisci Reaction: A Classic Approach to Radical Alkylation
The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles. It involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring, followed by rearomatization.
Causality of Experimental Choices: The reaction is typically run under acidic conditions to protonate the pyridine nitrogen. This activation enhances the ring's electrophilicity, making it susceptible to attack by the nucleophilic radical. The choice of radical precursor and oxidant is critical. Carboxylic acids are common precursors, generating alkyl radicals upon oxidative decarboxylation with reagents like ammonium persulfate ((NH₄)₂S₂O₈) and a silver nitrate (AgNO₃) catalyst.[7]
A significant challenge has been achieving selectivity for the C4 position over the electronically favored C2/C6 positions. Recent innovations, such as the use of a removable maleate-derived blocking group, have enabled exquisite control for C4-alkylation.[5][8] This strategy involves temporarily forming a pyridinium salt that sterically hinders the C2/C6 positions, directing the incoming radical to C4.[5]
Protocol 1: Regioselective C-4 tert-Butylation of Pyridine via Minisci Reaction [5][7]
This protocol describes the C-4 selective alkylation using pivalic acid as the radical precursor and a maleate-derived blocking group.
Materials:
-
Pyridine-maleate salt (1 equivalent)
-
Pivalic acid (2 equivalents)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2 equivalents)
-
Silver nitrate (AgNO₃) (0.2 equivalents)
-
Dichloroethane (DCE)
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a 15 mL screw-cap vial equipped with a magnetic stir bar, add the pyridine-maleate salt (0.5 mmol, 1 equiv), pivalic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2 equiv), and AgNO₃ (0.1 mmol, 0.2 equiv).
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Seal the vial and stir vigorously at 50 °C for 2 hours. Monitor the reaction by LCMS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (5 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) to quench the acid and remove the blocking group.
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-tert-butylpyridine.
Self-Validation:
-
Expected Outcome: Formation of the C4-alkylated product as the major regioisomer (>95:5 r.r.). Yields are typically in the range of 60-80%.
-
Troubleshooting: Low conversion may be due to poor quality of the persulfate oxidant; using a fresh batch is recommended. If regioisomeric mixtures are observed, ensure the blocking group was properly installed.
Strategy 2: Building Fused Rings via Annulation Reactions
Annulation reactions construct a new ring onto an existing one, providing rapid access to complex polycyclic systems. Transition-metal-catalyzed C-H activation has emerged as a premier strategy for such transformations.
Synthesis of Quinolizinium Salts via C-H Activation/Annulation
Quinolizinium salts are aromatic heterocyclic cores found in various natural products.[9] A highly efficient route involves the Rh(III) or Ru(II)-catalyzed C-H activation of a vinylic C-H bond in a 2-alkenylpyridine, followed by annulation with an alkyne.[10][11][12]
Causality of Experimental Choices: This reaction leverages a directing group strategy where the pyridine nitrogen coordinates to the metal center (e.g., Rh(III)). This coordination positions the catalyst to selectively activate the ortho-C-H bond of the vinyl group. The subsequent steps involve alkyne insertion into the metal-carbon bond and a final reductive elimination to close the ring and form the aromatic quinolizinium salt. A copper-based oxidant is often required to regenerate the active catalytic species.[10][12]
Table 1: Comparison of Catalytic Systems for Quinolizinium Synthesis [12]
| Parameter | Rh(III) System ([CpRhCl₂]₂) | Ru(II) System ([RuCl₂(p-cymene)]₂) |
| Catalyst | [CpRhCl₂]₂ | [RuCl₂(p-cymene)]₂ |
| Oxidant | Cu(BF₄)₂·6H₂O | Cu(BF₄)₂·6H₂O |
| Co-Catalyst | None | AgBF₄ |
| Solvent | Methanol (MeOH) | Ethyl Acetate (EtOAc) |
| Temperature | 60 °C | 100 °C |
| Atmosphere | Oxygen (O₂) | Nitrogen (N₂) |
| General Yields | Good to Excellent | Moderate to Good |
Protocol 2: Rh(III)-Catalyzed Synthesis of a Quinolizinium Salt [12]
Materials:
-
2-Vinylpyridine (1 equivalent, 0.28 mmol)
-
Diphenylacetylene (1.2 equivalents, 0.34 mmol)
-
[Cp*RhCl₂]₂ (1 mol%, 0.0028 mmol)
-
Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O) (0.5 equivalents, 0.14 mmol)
-
Methanol (MeOH), anhydrous (1.0 mL)
Procedure:
-
To a sealable reaction tube, add [Cp*RhCl₂]₂ (1.8 mg, 0.0028 mmol) and Cu(BF₄)₂·6H₂O (49.0 mg, 0.14 mmol).
-
Seal the tube, then evacuate and backfill with oxygen gas (3 times).
-
Under an oxygen atmosphere, add a solution of 2-vinylpyridine (30 mg, 0.28 mmol) and diphenylacetylene (61 mg, 0.34 mmol) in anhydrous MeOH (1.0 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 60 °C.
-
Stir the reaction for 18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite, washing the pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a DCM/MeOH gradient, e.g., 95:5) to afford the pure quinolizinium tetrafluoroborate salt.
Self-Validation:
-
Expected Outcome: Crystalline solid with good to excellent yield (often >80%). The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Troubleshooting: Low yields may indicate inactive catalyst or insufficient oxidant. Ensure the use of anhydrous solvent and proper inert/oxygen atmosphere techniques.
[3+2] Cycloaddition for the Synthesis of Indolizines
Indolizine is another crucial fused N-heterocycle. The most common and robust strategy for its synthesis is the [3+2] cycloaddition reaction between a pyridinium ylide and a dipolarophile (e.g., an alkene or alkyne).[13][14]
Causality of Experimental Choices: The key intermediate is the pyridinium ylide, a 1,3-dipole. It is typically generated in situ from a pyridinium salt (formed by N-alkylation of pyridine with an α-halo ketone) upon treatment with a base (e.g., triethylamine or potassium carbonate). The base abstracts the acidic proton alpha to both the carbonyl group and the positive nitrogen. This ylide then readily reacts with an electron-deficient alkene or alkyne in a concerted cycloaddition, followed by an oxidation/aromatization step to yield the indolizine core.[15][16]
Strategy 3: Ring Transformation via Zincke Chemistry
The Zincke reaction is a classic transformation where a pyridine ring is activated, opened, and then re-closed to form a new pyridinium salt.[17] This strategy temporarily converts the stable aromatic pyridine into a reactive, acyclic intermediate, enabling unique functionalizations that are impossible on the parent heterocycle.
Mechanism and Modern Application: The process begins with the activation of pyridine with an electron-deficient aryl halide, typically 2,4-dinitrochlorobenzene, to form an N-aryl pyridinium salt (a Zincke salt). This salt readily undergoes nucleophilic attack by a primary amine at the C2 position, leading to ring opening and formation of a König salt. This intermediate can then cyclize, eliminating dinitroaniline, to furnish a new N-substituted pyridinium salt.[17]
More recently, this ring-opening concept has been ingeniously applied to achieve selective C3-halogenation of pyridines.[18][19] By opening the pyridine ring with a secondary amine, a reactive "Zincke imine" (an azatriene) is formed. This electron-rich acyclic system undergoes facile and highly regioselective electrophilic halogenation. Subsequent ring-closure, often promoted by an acid, regenerates the aromatic pyridine ring, now functionalized at the C3 position.[18][19] This method cleverly circumvents the electronic bias of the pyridine ring, which typically disfavors electrophilic attack.
Conclusion
The synthetic routes originating from pyridine precursors are vast and continually evolving. By moving beyond classical methods and embracing modern strategies such as regioselective C-H functionalization, transition-metal-catalyzed annulation, and creative ring-opening/closing sequences, researchers can access an unprecedented diversity of novel heterocyclic compounds. The protocols and principles outlined in this application note provide a robust foundation for scientists in drug discovery and chemical research to design and execute innovative synthetic campaigns, ultimately accelerating the development of next-generation pharmaceuticals and functional materials.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quinolizinium - Wikipedia [en.wikipedia.org]
- 10. A convenient synthesis of quinolizinium salts through Rh(iii) or Ru(ii)-catalyzed C–H bond activation of 2-alkenylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. rsc.org [rsc.org]
- 13. Indolizine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Iron-Catalyzed Indolizine Synthesis from Pyridines, Diazo Compounds, and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zincke reaction - Wikipedia [en.wikipedia.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Introduction of Trifluoromethylpyridines into Bioactive Molecules
Introduction: The Strategic Value of the Trifluoromethylpyridine Motif
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly valuable structural unit. The trifluoromethyl (-CF3) group, often described as a "super-methyl" group, imparts a unique combination of physicochemical properties that can dramatically enhance the therapeutic or biological activity of a parent molecule.[1][2]
The introduction of a TFMP moiety can lead to:
-
Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group or hydrogen atom, which can improve a molecule's ability to cross biological membranes, potentially enhancing bioavailability and cell penetration.[1][2][3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by enzymes such as cytochrome P450.[2] This often results in a longer in vivo half-life.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 substituent can significantly alter the pKa of nearby basic nitrogen atoms in the pyridine ring, affecting receptor binding interactions and aqueous solubility.[1]
-
Improved Binding Affinity: The unique steric and electronic profile of the TFMP group can lead to more favorable interactions with protein binding pockets, enhancing the potency of a drug candidate.[3]
Given these advantages, a robust understanding of the synthetic methodologies to introduce TFMP motifs is critical for researchers in medicinal chemistry and related fields. This guide provides a detailed overview of key strategies, from the synthesis of the core heterocyclic structure to its late-stage incorporation into complex molecules, complete with field-proven protocols and mechanistic insights.
Part A: Foundational Synthesis of the Trifluoromethylpyridine Core
The construction of the TFMP scaffold itself is the logical starting point. Method selection often depends on the desired substitution pattern, scale, and available starting materials. The two most established industrial methods are halogen exchange and cyclocondensation using fluorinated building blocks.[4][5][6]
Method 1: Halogen Exchange from Picoline Derivatives
This classical approach is a workhorse for the large-scale production of simple TFMPs, starting from readily available picolines (methylpyridines). The process involves a two-step sequence: exhaustive chlorination of the methyl group to a trichloromethyl group, followed by a fluorine exchange reaction.
Causality and Mechanistic Insight: The initial radical chlorination transforms the methyl group into a trichloromethyl group, which is an excellent leaving group for subsequent nucleophilic substitution. The subsequent step is a halide exchange (Halex) reaction, typically using hydrogen fluoride (HF), which is thermodynamically driven by the formation of the stronger C-F bonds.[4][7] Catalysts like iron halides are often employed to facilitate this exchange.[8]
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-methylpyridine
This protocol is a representative example of the halogen exchange methodology, leading to a highly valuable intermediate in the agrochemical industry.[4][7]
Step 1: Liquid-Phase Chlorination
-
Setup: In a reaction vessel equipped with a reflux condenser, gas inlet, and a scrubber for HCl gas, charge 2-chloro-5-methylpyridine.
-
Initiation: Add a radical initiator (e.g., AIBN) and heat the mixture.
-
Chlorination: Bubble chlorine gas through the reaction mixture under UV irradiation. Monitor the reaction progress by GC-MS until the starting material is consumed and 2-chloro-5-(trichloromethyl)pyridine is the major product.
-
Workup: Carefully remove excess chlorine and HCl by purging with nitrogen. The crude trichloromethylated intermediate can often be used directly in the next step.
Step 2: Vapor-Phase Fluorination
-
Setup: A heated tube furnace containing a suitable catalyst (e.g., iron fluoride on a support) is required.[4][7]
-
Reaction: The crude 2-chloro-5-(trichloromethyl)pyridine is vaporized and passed through the heated catalyst bed along with a stream of anhydrous hydrogen fluoride (HF). The reaction temperature is typically high (>300°C).[4][7]
-
Collection: The product stream is cooled and passed through a series of traps to collect the desired 2,3-dichloro-5-(trifluoromethyl)pyridine and separate it from HCl and unreacted HF.
-
Purification: The crude product is purified by distillation.
Method 2: Cyclocondensation with Trifluoromethyl-Containing Building Blocks
This strategy constructs the pyridine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group. This "building block" approach offers excellent control over the final substitution pattern and is highly versatile.
Causality and Mechanistic Insight: Cyclocondensation reactions assemble the heterocyclic ring through a series of condensation and cyclization steps. The choice of the CF3-containing building block dictates the final position of the trifluoromethyl group on the pyridine ring. Common and versatile building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4][7]
Protocol 2: Synthesis of a 4-(Trifluoromethyl)pyridine Derivative
This protocol illustrates the general principle of using a β-ketoester containing a CF3 group to form a substituted pyridine.[9]
-
Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add a suitable enamine or enolate precursor.
-
Addition: Add ethyl 4,4,4-trifluoro-3-oxobutanoate to the reaction mixture.
-
Cyclization: Add a source of ammonia (e.g., ammonium acetate) and a suitable acid or base catalyst as required by the specific reaction variant.
-
Heating: Heat the reaction mixture (typically refluxing in a solvent like ethanol or toluene) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Perform a standard aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the target trifluoromethylpyridine.
Part B: Direct C-H Trifluoromethylation of Pyridines
Directly converting a C-H bond on a pyridine ring to a C-CF3 bond is a highly atom-economical and powerful strategy, particularly for late-stage functionalization of complex molecules.[10][11] The inherent electronic properties of the pyridine ring make it susceptible to radical and nucleophilic attack, but achieving regioselectivity can be challenging. Recent advances have provided solutions to selectively target the C2, C3, or C4 positions.
Causality and Mechanistic Insight:
-
Minisci-Type Radical Reactions: Pyridine, especially when protonated under acidic conditions, is electron-deficient and reactive towards nucleophilic radicals. An electrophilic trifluoromethyl radical (•CF3), generated from sources like CF3SO2Na (Langlois' reagent) or Togni's reagent, can add to the C2 or C4 positions.[12][13][14]
-
Nucleophilic Trifluoromethylation: This requires activation of the pyridine ring to make it more susceptible to a nucleophilic CF3 source (e.g., TMSCF3). One elegant strategy involves temporary hydrosilylation of the pyridine to form an N-silyl enamine intermediate, which then reacts with an electrophilic trifluoromethylating agent at the C3 position.[11][15]
Workflow for Direct C-H Trifluoromethylation
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Application Note: Palladium-Catalyzed Strategies for the Functionalization of Pyridine Scaffolds in Modern Synthesis
Abstract
The pyridine scaffold is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, however, present significant challenges for selective functionalization. This guide provides an in-depth overview of palladium-catalyzed reactions, which have become indispensable tools for modifying the pyridine ring with precision and efficiency. We will explore foundational mechanistic principles, delve into advanced C-H activation strategies, and provide detailed protocols for robust cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful transformations to accelerate their discovery programs.
Foundational Principles: Navigating the Pyridine Landscape
The pyridine ring is a π-deficient heterocycle, a characteristic that makes it resistant to classical electrophilic aromatic substitution. Furthermore, the nitrogen lone pair can act as a coordinating agent, often leading to catalyst inhibition or undesired side reactions. Palladium catalysis masterfully overcomes these hurdles by operating through distinct mechanistic pathways that do not rely on the intrinsic reactivity of the ring itself.
The two dominant catalytic cycles are the Pd(0)/Pd(II) pathway, characteristic of cross-coupling reactions, and the Pd(II)/Pd(IV) pathway, often invoked in oxidative C-H functionalization reactions.[1][2] The success of these transformations is critically dependent on the choice of ligands, which modulate the steric and electronic environment of the palladium center, influencing catalyst stability, reactivity, and selectivity.[3][4]
The Frontier of Pyridine Synthesis: C-H Functionalization
Directly converting an inert C-H bond into a C-C or C-X bond is the most atom-economical approach to molecular construction. Palladium catalysis has been at the forefront of this revolution, enabling the functionalization of pyridine C-H bonds that were previously inaccessible.
The N-Oxide Strategy: Activating the Pyridine Core
One of the most effective strategies for ortho-C–H functionalization involves the temporary oxidation of the pyridine nitrogen to an N-oxide. This modification serves two key purposes: it electronically activates the C2 and C6 positions for metallation and provides a highly effective directing group for the palladium catalyst. This approach has enabled a wide array of transformations, including direct arylation and alkenylation with unactivated arenes and olefins.[5][6]
The general mechanism involves the Pd(II)-catalyzed activation of the C-H bond at the C2 position, facilitated by coordination to the N-oxide oxygen.[5][6][7] Subsequent reaction with a coupling partner and reductive elimination furnishes the functionalized N-oxide, which can be readily reduced back to the parent pyridine.
Figure 1: Decision workflow for pyridine functionalization.
Protocol 1: Pd-Catalyzed Direct Arylation of Pyridine N-Oxide with an Unactivated Arene
This protocol describes the ortho-arylation of a pyridine N-oxide with benzene, a reaction that proceeds with high site-selectivity.[5][6]
-
Reagents & Materials:
-
Pyridine N-oxide derivative (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) (2.2 equiv)
-
Benzene (serves as solvent and reagent, 40 equiv)
-
Anhydrous, degassed reaction vial with stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
-
-
Step-by-Step Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the pyridine N-oxide derivative (e.g., 0.6 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (0.06 mmol, 10 mol%) and Ag₂CO₃ (1.32 mmol, 2.2 equiv).
-
Add benzene (24 mmol, 40 equiv) via syringe.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oil bath or heating block at 130 °C.
-
Stir the reaction vigorously for 16 hours. Monitor progress by TLC or LC-MS if desired.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and silver salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the 2-arylpyridine N-oxide product.
-
The N-oxide can be subsequently reduced to the 2-arylpyridine using standard conditions (e.g., PCl₃ or H₂/Pd-C).
-
-
Trustworthiness (Self-Validation): The reaction should yield the ortho-arylated product with high regioselectivity (>20:1 for the ortho isomer).[5] Successful conversion can be confirmed by ¹H NMR (appearance of new aromatic signals and disappearance of the ortho-proton signal) and mass spectrometry.
Distal C-H Functionalization: The C3/C4 Challenge
Functionalizing the C3 and C4 positions of pyridine is significantly more challenging due to their distance from the coordinating nitrogen atom. Recent breakthroughs have utilized specialized bidentate ligands, such as 1,10-phenanthroline, which can promote C3-arylation by stabilizing the active palladium species and facilitating the difficult C-H activation step.[8][9] These methods often require a large excess of the pyridine substrate to achieve high yields but represent a major advance in synthetic capability.[9]
The Workhorses: Cross-Coupling of Pre-functionalized Pyridines
Cross-coupling reactions remain the most reliable and widely used methods for constructing C-C and C-N bonds on the pyridine scaffold. These reactions begin with a pre-functionalized pyridine, typically a halopyridine (Cl, Br, I) or a pyridylboronic acid/ester.
Figure 2: General catalytic cycle for Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[10] However, coupling with 2-pyridylboronic acids or their esters can be challenging due to competitive protodeboronation.[11] The choice of a suitable base and a highly active, air-stable catalyst system is crucial for success.
Protocol 2: Suzuki-Miyaura Coupling of a Pyridyl-2-boronic Ester with an Aryl Bromide
This protocol uses a highly active phosphine oxide pre-catalyst that demonstrates excellent efficiency for this challenging coupling.[11]
-
Reagents & Materials:
-
Aryl bromide (1.0 equiv)
-
Pyridyl-2-boronic ester (e.g., pinacol ester) (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Palladium pre-catalyst (e.g., chloro(di-tert-butyl(4-(dimethylamino)phenyl)phosphine)(2'-(dimethylamino)-[1,1'-biphenyl]-2-yl)palladium(II)) (3 mol%)
-
Solvent: 1,4-Dioxane or Toluene/Water mixture
-
Resealable reaction tube with stir bar
-
-
Step-by-Step Procedure:
-
To a resealable tube, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), the pyridyl-2-boronic ester (0.6 mmol, 1.2 equiv), and the base (1.0 mmol, 2.0 equiv).
-
Add the palladium pre-catalyst (0.015 mmol, 3 mol%).
-
Add the degassed solvent (e.g., 2 mL of 1,4-dioxane).
-
Seal the tube and heat in a preheated oil bath at 90-110 °C for 18 hours.
-
After cooling, dilute the reaction with ethyl acetate and water.
-
Separate the aqueous layer and extract it twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Trustworthiness (Self-Validation): The reaction should provide the 2-arylpyridine product in moderate to good yield.[11] Success is confirmed by the disappearance of starting material signals and the appearance of a new coupled product in NMR and LC-MS analysis. The use of a robust pre-catalyst minimizes the common side reaction of protodeboronation.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized access to aminopyridines, which are prevalent motifs in medicinal chemistry.[4][12] The reaction couples a halopyridine with a primary or secondary amine using a palladium catalyst supported by a specialized biarylphosphine ligand.
| Reaction Type | Pyridine Substrate | Coupling Partner | Key Pd-Catalyst Components | Typical Yield Range |
| Direct Arylation | Pyridine N-Oxide | Arene | Pd(OAc)₂, Ag₂CO₃ | 60-90%[5] |
| Suzuki-Miyaura | 2-Bromopyridine | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 65-95%[13] |
| Suzuki-Miyaura | 2-Pyridylboronic Ester | Aryl Bromide | Specialized Pre-catalyst, K₃PO₄ | 70-98%[11] |
| Buchwald-Hartwig | 2-Chloropyridine | Aniline | Pd₂(dba)₃, Biarylphosphine Ligand | 75-99%[4] |
| Carbonylation | Aryl Triflates | Pyridine, CO | Pd(OAc)₂, Xantphos | 70-87%[14] |
| Table 1: Comparison of Common Palladium-Catalyzed Pyridine Functionalization Reactions. |
Carbonylative Functionalization: Accessing Pyridyl Ketones
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into the pyridine scaffold, providing access to valuable aldehydes, ketones, and amides.[15][16] A modern approach involves the palladium-catalyzed carbonylation of aryl triflates in the presence of a pyridine derivative. This unique reaction generates a highly potent N-acyl pyridinium salt in situ, which then acts as a Friedel-Crafts acylating agent for a separate (hetero)arene without the need for stoichiometric Lewis acids.[14] The choice of pyridine nucleophilicity is critical for modulating the reactivity of the acylating intermediate.[14]
Troubleshooting and Practical Considerations
-
Catalyst Deactivation: Palladium black precipitation is a common sign of catalyst death. This can often be mitigated by using more robust ligands, pre-catalysts, or ensuring strictly anaerobic conditions.
-
Low Yields in Suzuki Couplings: For 2-pyridyl systems, protodeboronation is a key culprit. Use anhydrous solvents, potassium phosphate (K₃PO₄) as the base, and consider using more stable boronate esters (e.g., pinacol, MIDA) instead of boronic acids.
-
Poor Regioselectivity: In C-H activation, ensure the directing group strategy is appropriate for the desired position. For distal functionalization, ligand choice is paramount.[9]
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (N₂ or Ar) using properly degassed solvents to prevent oxidation of the Pd(0) species and phosphine ligands.
Conclusion
Palladium catalysis offers an exceptionally powerful and versatile toolkit for the functionalization of pyridine scaffolds. From classical cross-coupling reactions of pre-functionalized halides to state-of-the-art direct C-H activation, these methods provide unparalleled access to novel and complex pyridine derivatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters, particularly the choice of ligand and additives, are key to harnessing the full potential of these transformative reactions in research and development.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03129A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block and seek to optimize its synthesis for higher yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your experimental outcomes effectively.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is most commonly achieved via a selective free-radical bromination of the methyl group of its precursor, 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine. The success of this synthesis hinges on controlling the radical chain reaction to favor mono-bromination at the benzylic-like position while avoiding common side reactions.
The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[1][2] Unlike molecular bromine (Br₂), NBS allows for the slow, in-situ generation of a low concentration of bromine radicals and molecular bromine.[3][4] This is crucial for preventing competitive and undesirable side reactions such as electrophilic aromatic substitution on the pyridine ring.[2] The reaction requires a radical initiator, such as UV light or a chemical initiator like Azobisisobutyronitrile (AIBN), to start the chain reaction.[4][5]
Caption: Overall reaction scheme for the synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has been running for several hours under reflux, but TLC analysis shows a significant amount of unreacted starting material. What are the likely causes?
A: This is a classic symptom of a failed or stalled radical chain reaction. The root cause is often related to the initiation step or the presence of radical scavengers.
Troubleshooting Checklist:
-
Radical Initiator Integrity:
-
Chemical Initiators (AIBN, Benzoyl Peroxide): Have you used a fresh bottle of the initiator? AIBN and other radical initiators have a limited shelf life and can decompose. Consider adding a fresh portion of the initiator to the reaction mixture.[5]
-
Photo-initiation (UV Light): Is your UV lamp functioning correctly? Ensure the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., Pyrex or Quartz, not standard flint glass which can block UV).
-
-
Presence of Radical Scavengers:
-
Oxygen: The reaction should be run under an inert atmosphere (Nitrogen or Argon). Oxygen is a diradical and an efficient radical scavenger that can terminate the chain reaction. Ensure your solvent is properly degassed before use.
-
Water: While small traces may be tolerated, ensure your reagents and solvent are sufficiently dry. Water can react with NBS.
-
Impurities in Starting Material: Phenolic impurities or other antioxidants in your starting material can inhibit the reaction. Purify the starting material if its quality is uncertain.
-
-
Reaction Temperature:
-
The reaction temperature must be sufficient to cause homolytic decomposition of the initiator. For AIBN, this typically requires temperatures of 70-80 °C. Ensure your reaction is maintaining the target reflux temperature.
-
Caption: Troubleshooting workflow for low conversion.
Problem 2: Formation of Multiple Products and Low Selectivity
Q: My reaction works, but I am getting significant amounts of side products, primarily a di-brominated species. How can I improve the selectivity for the mono-brominated product?
A: The formation of the di-brominated product, 3-(dibromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine, is a common issue resulting from over-reaction. The key to preventing this is careful control of the stoichiometry of your brominating agent.
Controlling Stoichiometry:
Using a large excess of NBS will inevitably lead to di-bromination, as the initially formed mono-bromo product can undergo a second radical abstraction and bromination.
| Molar Equivalents of NBS (vs. Starting Material) | Expected Outcome | Recommendation |
| > 1.2 eq. | High conversion, but significant formation of di-bromo and other impurities. | Not recommended unless the goal is to fully consume the starting material.[5] |
| 1.0 - 1.05 eq. | Good balance between conversion and selectivity. Often considered the optimal range. | Recommended starting point. Monitor reaction carefully to avoid over-running. |
| < 1.0 eq. (e.g., 0.95 eq.) | Highest selectivity for mono-bromo product, but will result in incomplete conversion. | Use if separation of the product from the starting material is straightforward. |
Expert Tip: For maximum selectivity, consider adding the NBS in several small portions over the course of the reaction. This maintains a consistently low concentration of the brominating agent, further suppressing the over-reaction.
Problem 3: Difficult Purification
Q: I am struggling to isolate a pure product. The succinimide byproduct seems to complicate my column chromatography. What is the best purification strategy?
A: A robust workup and purification protocol is essential. Succinimide, the byproduct of NBS, is a polar solid that is soluble in some organic solvents, which can cause issues.
Recommended Purification Protocol:
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and then further in an ice bath. This will cause the majority of the succinimide to precipitate.
-
Filtration: Filter the cold reaction mixture through a sintered glass funnel or a pad of celite to remove the solid succinimide. Wash the solid with a small amount of cold solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, which may appear as a yellow or orange color.
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.
-
Wash with brine to aid in the separation of the organic and aqueous layers.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Column Chromatography: Purify the resulting crude oil via silica gel chromatography. A non-polar eluent system, such as a gradient of Ethyl Acetate in Hexanes (e.g., starting from 100% Hexanes and gradually increasing the polarity), is typically effective for separating the non-polar product from any remaining polar impurities.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
A: Traditionally, carbon tetrachloride (CCl₄) was used, but due to its toxicity, it has been largely replaced. Dichloromethane, 1,2-dichloroethane, or acetonitrile are suitable alternatives.[5][6] The key is to use an inert solvent that does not have C-H bonds that can participate in the radical reaction.
-
-
Q2: How can I effectively monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar mobile phase (e.g., 10-20% Ethyl Acetate in Hexanes). The product, being more polar than the starting material due to the bromine atom, will have a slightly lower Rf value. The reaction is typically complete when the starting material spot is no longer visible. Some chemists also monitor the reaction's color; a change from colorless to yellow/red and back to pale yellow can indicate progress, but this is not a definitive endpoint.[5]
-
-
Q3: My final product is a yellow oil that darkens over time. How can I improve its stability?
-
A: Benzylic bromides can be unstable, lachrymatory, and sensitive to light and heat. For long-term storage, it is recommended to store the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C) in a container protected from light.[7] Ensure all solvent is removed, as residual acidic impurities (like HBr) can accelerate decomposition.
-
-
Q4: Can I use a different brominating agent, like Br₂?
-
A: It is strongly discouraged. Using molecular bromine (Br₂) directly will likely lead to poor yields and a mixture of products. Br₂ can participate in electrophilic aromatic substitution on the electron-rich pyridine ring, a side reaction that is effectively suppressed by the low, steady concentration of Br₂ generated when using NBS.[2]
-
Section 4: Visualizing the Mechanism
Understanding the radical chain mechanism is key to troubleshooting. The reaction proceeds in three main stages: initiation, propagation, and termination.
Caption: The free-radical chain mechanism for benzylic bromination.
Section 5: References
-
PrepChem.com. Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.--INVALID-LINK--
-
PrepChem.com. Preparation of 2-Methoxy-3-methyl-5-(trifluoromethyl)pyridine.--INVALID-LINK--
-
Chad's Prep. (2020-12-16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. --INVALID-LINK--
-
Chemistry Steps. Benzylic Bromination.--INVALID-LINK--
-
Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS.--INVALID-LINK--
-
ChemicalBook. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis.--INVALID-LINK--
-
J P McCormick. (2014-08-16). NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube. --INVALID-LINK--
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.--INVALID-LINK--
-
AK Scientific, Inc. this compound.--INVALID-LINK--
-
Reddit r/Chempros. (2021-08-05). How to know when to stop reaction, benzylic bromination using AIBN.--INVALID-LINK--
-
PubChem. 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.--INVALID-LINK--
-
ChemBK. 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine.--INVALID-LINK--
-
PubChem. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.--INVALID-LINK--
-
J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.--INVALID-LINK--
-
Royal Society of Chemistry. (2015-10-07). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.--INVALID-LINK--
-
Benchchem. 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine.--INVALID-LINK--
-
BLDpharm. this compound.--INVALID-LINK--
-
Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.--INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-5-(trifluoromethyl)pyridine.--INVALID-LINK--
-
Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.--INVALID-LINK--
-
PubChem. 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine.--INVALID-LINK--
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. 1227576-08-0 this compound AKSci 3754EF [aksci.com]
stability and degradation pathways of bromomethylpyridine compounds
Introduction for the Researcher
Welcome to the technical support guide for bromomethylpyridine compounds. As highly reactive and versatile synthetic building blocks, 2-, 3-, and 4-bromomethylpyridine and their salts are cornerstones in the development of novel pharmaceuticals and agrochemicals.[1][2] Their utility is derived from the electrophilic nature of the bromomethyl group, which makes them excellent substrates for nucleophilic substitution.[1] However, this same reactivity is the source of their inherent instability, presenting unique challenges in their storage, handling, and application.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, the research scientist, with a deep, mechanistically-grounded understanding of the stability and degradation pathways of these critical reagents. We will move beyond simple storage advice to explore the "why" behind the degradation, enabling you to proactively design more robust experiments and accurately interpret your results.
Section 1: Core Stability and Handling FAQs
This section addresses the most common initial questions regarding the day-to-day handling and storage of bromomethylpyridine compounds.
Q1: What are the ideal storage conditions for bromomethylpyridine compounds and their hydrobromide salts?
Answer: The consensus from safety data sheets (SDS) and best laboratory practices is to store all bromomethylpyridine isomers and their salts under the following conditions:
-
Temperature: Cool, typically 2-8°C. Refrigeration slows down the rate of all degradation pathways.[3]
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to displace moisture and oxygen.
-
Moisture: In a dry, desiccated environment. These compounds are susceptible to hydrolysis.[4][5]
-
Light: Protected from light. While specific photostability data is limited, it is best practice to store reactive compounds in amber vials or in the dark to prevent potential photodegradation.[3]
-
Container: In a tightly sealed container to prevent ingress of moisture and air.[6][7]
The hydrobromide salts are generally more stable as solids due to the protonation of the pyridine nitrogen, which reduces its nucleophilicity and thus its ability to participate in self-degradation reactions.[8] However, the same storage principles apply.
Q2: I've noticed my bottle of 2-bromomethylpyridine has turned dark and viscous over time. What is happening?
Answer: This is a classic sign of degradation, primarily through a self-reaction pathway known as quaternization . The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic bromomethyl carbon of another molecule. This process can repeat, leading to the formation of dimers, oligomers, and eventually a dark, often intractable polymer.[9]
This process is particularly pronounced in the 2- and 4-isomers, where the nitrogen atom's electron-withdrawing effect can better stabilize the transition state of the nucleophilic attack. The free base form is much more susceptible to this than the hydrobromide salt, as the nitrogen's lone pair is readily available to react.
Q3: Why is it critical to use anhydrous solvents and inert atmosphere conditions when working with these reagents?
Answer: The primary reason is to prevent hydrolysis . The bromomethyl group is a good leaving group, and water can act as a nucleophile, displacing the bromide to form the corresponding hydroxymethylpyridine (also known as pyridine methanol).[9][10]
This not only consumes your starting material but also introduces a significant impurity that can complicate your reaction and purification. Using anhydrous solvents and maintaining an inert atmosphere minimizes the presence of water, thereby suppressing the hydrolysis pathway. Furthermore, an inert atmosphere prevents potential, albeit less characterized, oxidative degradation.[11]
Section 2: Degradation Pathways and Mechanisms
Understanding the specific chemical reactions that lead to the degradation of bromomethylpyridines is key to preventing them. The two dominant pathways are hydrolysis and self-quaternization.
Q4: What is the mechanism of hydrolysis, and how does it differ between the isomers?
Answer: The hydrolysis of bromomethylpyridines to their corresponding alcohols can proceed through both SN1 and SN2 mechanisms. The dominant pathway is highly dependent on the isomer and the pH of the solution.[10]
A key kinetic study on the hydrolysis of 2-, 3-, and 4-bromomethylpyridines provides critical insights.[10] The relative rates of hydrolysis follow the order:
4-bromomethylpyridine > 2-bromomethylpyridine >> 3-bromomethylpyridine
This order is dictated by the electronic effects of the pyridine nitrogen. The nitrogen atom is electron-withdrawing, which deactivates the ring to electrophilic attack but activates it to nucleophilic attack, particularly at the 2- and 4-positions.[12] For the bromomethyl group, this translates to a greater ability to stabilize the carbocation-like transition state in an SN1 reaction or to increase the electrophilicity of the benzylic carbon in an SN2 reaction. The 3-position is least affected by this electronic stabilization, making 3-bromomethylpyridine significantly more stable towards hydrolysis.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ajrconline.org [ajrconline.org]
- 6. benchchem.com [benchchem.com]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-,3-和4-溴甲基吡啶的水解反应的动力学研究 [cjcu.jlu.edu.cn]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: HPLC Method Development for Purity Analysis of Pyridine Derivatives
Welcome to the technical support center for HPLC method development focused on the purity analysis of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of pyridine derivatives.
Q1: Why do my pyridine derivative peaks often show significant tailing in reversed-phase HPLC?
A1: Peak tailing is a frequently observed issue when analyzing basic compounds like pyridine derivatives on traditional silica-based reversed-phase columns (e.g., C18).[1][2] The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the silica surface.[1][3] At mid-range pH, these silanol groups can be deprotonated (SiO-), creating negatively charged sites that interact ionically with the protonated basic pyridine derivative, leading to a distorted peak shape.[3][4]
Other contributing factors can include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5][6]
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts within the column, affecting analyte ionization.[5]
-
Column Degradation: Over time, columns can lose efficiency or become contaminated.[5][6]
Q2: What are the recommended starting conditions for developing a purity method for a novel pyridine derivative?
A2: A robust starting point is crucial for efficient method development. For a typical substituted pyridine, a reversed-phase method is often the first choice.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, end-capped, high-purity silica (e.g., 150 mm x 4.6 mm, 5 µm) | C18 columns are versatile for separating aromatic compounds.[7] End-capping minimizes silanol interactions, which is critical for basic pyridine derivatives.[3][6] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH (around 2-3) protonates silanol groups, suppressing their ionization and minimizing tailing.[1][5] Formic acid is MS-friendly. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides better peak shape and lower viscosity. MeOH can offer different selectivity. |
| Gradient | 5-95% B over 20-30 minutes | A broad scouting gradient helps to determine the approximate elution conditions for the main peak and any impurities.[8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Provides stable retention times. Temperature can be adjusted to improve peak shape or selectivity.[4] |
| Detection | UV/PDA Detector at an appropriate wavelength (e.g., 254 nm) | Pyridine rings have strong UV absorbance. A PDA detector is invaluable for assessing peak purity. |
| Injection Vol. | 5-20 µL | Should be optimized to avoid column overload. |
Q3: How do I choose between a C18, a polar-embedded, or a mixed-mode column for my analysis?
A3: The choice depends on the specific properties of your pyridine derivative.
-
Standard C18: Excellent for moderately polar to non-polar derivatives. Use a modern, high-purity, end-capped version to reduce tailing.[6]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides an alternative interaction mechanism and shields residual silanols, often resulting in superior peak shape for basic compounds without the need for aggressive mobile phase additives.[3] They are also more stable in highly aqueous mobile phases.
-
Mixed-Mode Phases: These columns combine reversed-phase and ion-exchange characteristics.[9] They are particularly useful for very polar (hydrophilic) pyridine derivatives that show little or no retention on standard C18 columns.[10][11] For example, a reversed-phase/cation-exchange column can provide excellent retention and peak shape for polar, basic analytes.[9]
Q4: My pyridine derivative is chiral. What type of column should I use for enantiomeric separation?
A4: For chiral separations of pyridine derivatives, polysaccharide-based chiral stationary phases (CSPs) are the most common and effective choice.[12] Columns based on amylose or cellulose derivatives (e.g., Chiralpak IA) are frequently successful.[13] The separation can be performed in normal-phase, polar organic, or reversed-phase modes, and the choice of mobile phase can dramatically influence the separation and even the enantiomer elution order.[12]
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental problems.
Troubleshooting Guide 1: Asymmetric Peaks (Tailing & Fronting)
Poor peak shape is one of the most common issues in HPLC, compromising resolution and the accuracy of quantification.[6]
Problem: Peak Tailing (Tf > 1.2)
Step-by-Step Protocol:
-
Assess the Scope: Determine if tailing affects all peaks or is specific to your basic pyridine derivative.[4]
-
Specific to Basic Analyte: This strongly suggests chemical interactions with the stationary phase.[1]
-
Probable Cause: Secondary interactions with acidic silanol groups.[3]
-
Solution A (Mobile Phase): Lower the mobile phase pH to 2-3 using an acid like formic acid or TFA. This protonates the silanols, neutralizing their negative charge and minimizing ionic interactions.[1]
-
Solution B (Column Choice): Switch to a column with minimal silanol activity, such as a modern, high-purity, end-capped column or a polar-embedded phase column.[3][6]
-
-
Affects All Peaks: This points to a physical or system-wide issue.
-
Probable Cause 1: Column Void or Contamination. This can happen from pressure shocks or accumulation of sample matrix.[4][6]
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% ACN).[5] If this fails, replace the column. Using a guard column can extend the life of your analytical column.[4][6]
-
Probable Cause 2: Extra-column Volume. Dead volume in tubing and connections can cause peak dispersion.[5][6]
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly seated.[3]
-
-
Problem: Peak Fronting (Tf < 0.9)
Step-by-Step Protocol:
-
Check Sample Concentration and Solvent: Fronting is often related to the sample itself.[14]
-
Probable Cause 1: Mass Overload. Injecting too high a concentration of the analyte.[15][16]
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, optimize the sample concentration to stay within the column's linear range.[16]
-
Probable Cause 2: Sample Solvent Incompatibility. Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN when the mobile phase starts at 5% ACN).[15][16]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.
-
-
Inspect the Column:
-
Probable Cause: Column Bed Collapse or Channeling. A physical void or channel at the column inlet can cause the sample band to spread unevenly.[15][17] This is more likely to cause fronting if the issue is at the column inlet.[16]
-
Solution: This damage is irreversible. Replace the column and investigate the cause (e.g., pressure spikes, pH instability) to prevent recurrence.[17]
-
Troubleshooting Guide 2: Method Validation & Stability
A purity method must be validated to be considered reliable and is a regulatory requirement in the pharmaceutical industry.[7][18] Furthermore, it must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[19]
Q: How do I make my HPLC method stability-indicating?
A: You must perform forced degradation studies.[19] This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. The method is considered stability-indicating if all degradation products are successfully separated from the main peak and from each other.[20]
Forced Degradation Protocol:
-
Prepare Samples: Prepare solutions of your pyridine derivative and subject them to the following conditions (target ~10% degradation):[19]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for several hours.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Store solid sample at 105 °C.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) and white light.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using your developed HPLC method.
-
Evaluation:
-
Resolution: Ensure baseline separation between the main peak and all degradant peaks.
-
Peak Purity: Use a PDA detector to assess the peak purity of the main API peak in the chromatograms of the stressed samples. The purity angle should be less than the purity threshold.
-
Q: What are the key parameters for HPLC method validation according to ICH guidelines?
A: For a purity analysis, the key validation parameters according to ICH Q2(R1) guidelines are:[18][21]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (Proven by forced degradation studies).[21] |
| Linearity | To show a direct relationship between concentration and response over a defined range. (Typically 50-150% of the target concentration; R² ≥ 0.99).[22] |
| Accuracy | To demonstrate the closeness of the results to the true value. (Assessed by spiking placebo with known amounts of API; recovery usually 98-102%).[21] |
| Precision | Repeatability: Agreement between multiple measurements of the same sample under the same conditions. (RSD ≤ 2%).[23] Intermediate Precision: Agreement between results from different analysts, on different days, or with different equipment. (RSD ≤ 2%).[23] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-noise ratio of 3:1).[23] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromtech.com [chromtech.com]
- 4. waters.com [waters.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. Blogs | Restek [discover.restek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 23. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Scaling the Synthesis of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine. This resource is designed for researchers and process chemists to navigate the common challenges encountered during the production of this key intermediate. Below, you will find a series of frequently asked questions and troubleshooting guides rooted in established chemical principles and practical, field-tested experience.
Part 1: Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds via the radical bromination of its methyl-substituted precursor, 3-methyl-2-methoxy-5-(trifluoromethyl)pyridine. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and product stability.
Core Synthetic Pathway
Caption: General pathway for the radical bromination of the pyridine precursor.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up.
FAQ 1: Low Conversion of Starting Material
Question: "My reaction stalls, and I'm seeing a significant amount of unreacted 3-methyl-2-methoxy-5-(trifluoromethyl)pyridine. How can I improve the conversion rate?"
Answer: Low conversion in radical brominations is a common issue, often tied to the initiator, solvent, or reaction conditions.
-
Initiator Activity: Radical initiators like AIBN (Azobisisobutyronitrile) have a specific temperature-dependent half-life. If the reaction temperature is too low, the rate of radical generation will be insufficient to sustain the chain reaction.
-
Troubleshooting:
-
Ensure your reaction temperature is appropriate for the chosen initiator. For AIBN, this is typically between 65-85 °C.
-
Consider a more labile initiator if lower temperatures are required, but be cautious of increased side reactions.
-
Add the initiator in portions throughout the reaction to maintain a steady concentration of radicals.
-
-
-
Solvent Choice: The solvent plays a crucial role. Non-polar, inert solvents like carbon tetrachloride (CCl₄) or chlorobenzene are classic choices. Polar solvents can interfere with the radical chain process.
-
Troubleshooting:
-
Ensure your solvent is rigorously dried. Water can quench radical intermediates.
-
If using an alternative solvent, ensure it does not have easily abstractable protons that can compete with your substrate.
-
-
-
Radical Inhibitors: Oxygen is a potent radical inhibitor. Any dissolved oxygen in the reaction mixture will scavenge the generated radicals, terminating the chain reaction.
-
Troubleshooting:
-
Degas your solvent and reaction mixture thoroughly before heating. This can be done by sparging with an inert gas (N₂ or Ar) for 30-60 minutes.
-
Maintain a positive pressure of inert gas over the reaction for its entire duration.
-
-
FAQ 2: Formation of Dibrominated and Other Impurities
Question: "My crude product analysis shows significant amounts of the dibrominated side product and other impurities. How can I improve the selectivity of the reaction?"
Answer: The formation of the dibrominated species, 3-(dibromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine, is a primary selectivity challenge. This arises from the radical bromination of the desired monobrominated product.
-
Controlling Stoichiometry: The stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS), is critical.
-
Troubleshooting:
-
Use NBS in a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent.
-
Add the NBS portion-wise over the course of the reaction. This keeps the instantaneous concentration of the brominating agent low, favoring monobromination.
-
-
-
Reaction Monitoring: Over-running the reaction can lead to the accumulation of side products.
-
Troubleshooting:
-
Monitor the reaction progress closely using a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Quench the reaction as soon as the optimal conversion of the starting material is reached, before significant over-bromination occurs.
-
-
Troubleshooting Decision Tree: Impurity Profile
Technical Support Center: Controlling Regioselectivity in the Functionalization of Substituted Pyridines
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyridine functionalization. The inherent electronic properties of the pyridine ring present unique challenges in controlling the position of incoming substituents. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve your desired regiochemical outcomes with confidence.
Frequently Asked Questions (FAQs): The Fundamentals
Before diving into specific troubleshooting, it's crucial to understand the core principles that govern reactivity and selectivity in pyridine chemistry.
Q1: Why is pyridine less reactive than benzene in electrophilic aromatic substitution (EAS), and why does it favor C3-substitution?
A1: The pyridine ring is significantly deactivated towards electrophilic attack compared to benzene for two main reasons.[1][2] Firstly, the nitrogen atom is highly electronegative, inductively withdrawing electron density from the entire ring system. Secondly, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, placing a formal positive charge on the ring and further increasing its electron deficiency.[2][3]
Substitution occurs preferentially at the C3 (meta) position because the intermediate carbocation (the sigma complex) avoids placing a destabilizing positive charge directly on the electronegative nitrogen atom.[1][3][4] Intermediates resulting from attack at C2 (ortho) or C4 (para) have resonance structures where the nitrogen bears a positive charge, which is highly unfavorable.[4]
Q2: Conversely, why does nucleophilic aromatic substitution (SNAr) on pyridines favor the C2 and C4 positions?
A2: Nucleophilic attack is favored at the electron-deficient C2 and C4 positions. The key is the stability of the negatively charged intermediate (the Meisenheimer complex). When a nucleophile attacks at C2 or C4, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance.[5][6][7] This provides significant stabilization for the intermediate, lowering the activation energy for the reaction.[5][6] Attack at the C3 position does not allow for this resonance stabilization onto the nitrogen, making it a much less favorable pathway.[5][6][7]
Caption: Intrinsic electronic properties of the pyridine ring.
Q3: What is a "Directing Group" in pyridine chemistry, and how does it work?
A3: A directing group is a substituent on the pyridine ring that controls the position of a subsequent reaction, most notably in metalation reactions. In a process called Directed ortho-Metalation (DoM), a substituent containing a heteroatom (e.g., -OMe, -CONR₂, -NHCOtBu) can coordinate to an organolithium reagent (like n-BuLi or LDA).[8][9] This coordination brings the strong base into close proximity to one of the adjacent (ortho) C-H bonds, leading to selective deprotonation at that site.[9] This creates a powerful nucleophilic lithiated pyridine, which can then react with a wide range of electrophiles. This strategy is invaluable for accessing substitution patterns that are impossible to achieve through classical EAS or SNAr chemistry.[8]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental challenges. The advice provided is based on established mechanistic principles and validated synthetic strategies.
Scenario 1: Electrophilic Aromatic Substitution (EAS)
Q: My electrophilic halogenation is low-yielding and gives a mixture of isomers. How can I improve the yield and selectivity for a specific position?
A: This is a classic challenge due to the deactivated nature of the pyridine ring.
-
Underlying Cause: Direct halogenation requires harsh conditions, which can lead to side reactions and poor selectivity.[1] The inherent preference is for C3, but this is often sluggish.
-
Solutions & Causality:
-
Activate the Ring with an N-Oxide: This is the most common and effective strategy.[10] Oxidizing the pyridine nitrogen to a pyridine N-oxide dramatically changes the electronic properties. The N-oxide is a powerful activating group that directs electrophiles, particularly to the C4 position.[10] After the substitution reaction, the N-oxide can be easily removed (deoxygenated) using reagents like PCl₃ or PPh₃ to yield the desired substituted pyridine.[11]
-
Temporarily Disrupt Aromaticity (Zincke Reaction): A modern approach involves a one-pot protocol where the pyridine is transiently converted into a non-aromatic "Zincke imine" intermediate. This electron-rich species readily undergoes selective halogenation at the C3 position with reagents like N-iodosuccinimide (NIS). Subsequent ring-closing regenerates the aromatic pyridine, now functionalized at C3.[1][12]
-
For C2-Halogenation via N-Oxide: While N-oxides primarily direct to C4, they can be used to obtain C2-chloro pyridines by reacting them with activating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][13]
-
Protocol 1: C4-Nitration of Pyridine via the N-Oxide
-
N-Oxide Formation: In a fume hood, carefully add peracetic acid (40%, 1.5 moles) to pyridine (1.39 moles) while stirring, maintaining the temperature around 85°C.[10] After the addition, allow the mixture to cool.
-
Purification: Isolate the pyridine N-oxide by evaporating the acetic acid under vacuum and distilling the residue (100–105°C at <1 mm Hg).[10]
-
Nitration: Treat the pyridine N-oxide with a mixture of fuming nitric acid and sulfuric acid.
-
Deoxygenation: After workup, dissolve the 4-nitropyridine N-oxide in a suitable solvent and treat with PCl₃ to afford 4-nitropyridine.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)
Q: I am trying to perform an SNAr on a 2,6-dichloropyridine with a 3-substituent, but I'm getting a mixture of products at C2 and C6. How can I control which position reacts?
A: This is a common regioselectivity problem where both steric and electronic effects are at play.
-
Underlying Cause: While both C2 and C6 are electronically activated, the substituent at C3 can influence the outcome. The regioselectivity can be surprisingly sensitive to the steric bulk of the C3-substituent and the solvent used.[14]
-
Solutions & Causality:
-
Leverage Steric Hindrance: A bulky substituent at the C3 position will sterically hinder the C2 position, directing the incoming nucleophile to the more accessible C6 position.[14] A study found that for 3-substituted 2,6-dichloropyridines, bulky groups like -CN and -CF₃ favored substitution at C6, while smaller groups like -COOMe and -CONH₂ favored C2.[14]
-
Exploit Solvent Effects: The solvent's ability to act as a hydrogen-bond acceptor (its Kamlet-Taft β parameter) can dramatically switch the regioselectivity. For a 2,6-dichloro-3-(methoxycarbonyl)pyridine, switching from dichloromethane (DCM, β = 0.10) to dimethyl sulfoxide (DMSO, β = 0.76) changed the product ratio from 16:1 in favor of the C2-isomer to 2:1 in favor of the C6-isomer.[14] Solvents that are strong hydrogen-bond acceptors can interact with reaction intermediates or the nucleophile, altering the relative activation energies for attack at the two sites.
-
Data Summary: Solvent Effect on Regioselectivity [14]
| Solvent | Kamlet-Taft β | Product Ratio (C2-isomer : C6-isomer) |
| Dichloromethane (DCM) | 0.10 | 16 : 1 |
| Acetonitrile | 0.31 | 9 : 1 |
| Tetrahydrofuran (THF) | 0.55 | 1.8 : 1 |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |
Scenario 3: Directed ortho-Metalation (DoM)
Q: I am attempting to lithiate my 3-methoxypyridine to functionalize the C4 position, but I am getting a significant amount of the C2-lithiated product. What's going wrong?
A: You are facing a classic kinetic vs. thermodynamic control problem in pyridine lithiation.
-
Underlying Cause: The C2 proton is generally more kinetically acidic due to the proximity of the nitrogen atom, meaning it is removed faster, especially at low temperatures. However, the C4-lithiated species is often the more thermodynamically stable anion. Your directing group (-OMe) can coordinate the lithium reagent, but its influence competes with the inherent acidity of the ring positions.
-
Solutions & Causality:
-
Use a Hindered Base: Standard bases like n-BuLi can add to the C=N bond or be less selective.[8] Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78°C) is standard practice to prevent addition and improve selectivity.[8][10]
-
Control the Temperature: To favor the thermodynamic C4 product, you may need to allow the reaction to warm slightly after initial deprotonation at low temperature. This allows the initially formed C2-lithiated species to equilibrate to the more stable C4-lithiated isomer before you add the electrophile. This requires careful optimization.
-
Consider Halogen-Metal Exchange: If you can prepare the 4-bromopyridine derivative, a highly regioselective bromine-lithium exchange reaction (e.g., with n-BuLi or iPrMgCl) can generate the C4-lithiated species cleanly, bypassing the issue of C-H deprotonation altogether.[15] This is often the most reliable method.
-
Caption: Strategic decision-making for regioselective pyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent Progress on Pyridine N ‐Oxide in Organic Transformations: A Review | Scilit [scilit.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with Bromomethylpyridines
Introduction
Welcome to the technical support center for optimizing coupling reactions with bromomethylpyridines. These reagents are versatile building blocks in pharmaceutical and materials science, prized for their ability to introduce a pyridylmethyl moiety. However, their reactivity profile, characterized by a benzylic-like bromide and a nucleophilic pyridine ring, presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize these critical reactions. We will move beyond simple procedural lists to explain the chemical causality behind common issues, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered when working with bromomethylpyridines.
Q1: My reaction with a bromomethylpyridine is turning dark brown or black. What is happening and is the reaction salvageable?
A1: Dark coloration, often ranging from deep red to black, is a frequent observation and typically signals decomposition or side reactions. The primary culprit is often the inherent instability of bromomethylpyridines, which can self-react, especially under basic conditions or at elevated temperatures. The most common side reaction is intermolecular quaternization, where the nitrogen of one bromomethylpyridine molecule attacks the electrophilic CH2Br group of another, leading to oligomerization or polymerization.[1]
To mitigate this:
-
Use Fresh Reagent: Bromomethylpyridines can degrade upon storage. Use a freshly opened bottle or purify stored material if its integrity is questionable.
-
Control Temperature: Start reactions at 0 °C or room temperature, even if the protocol suggests heating. Increase the temperature gradually only if no conversion is observed.
-
Slow Addition: Add the bromomethylpyridine slowly to the reaction mixture containing the nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired bimolecular reaction over self-reaction.
-
Base Selection: Use the mildest base necessary to deprotonate your nucleophile. Strong bases can accelerate decomposition.
The reaction may still be salvageable. A dark color does not always mean zero yield of the desired product. Work up a small aliquot of the reaction mixture to check for product formation via TLC or LC-MS before discarding the entire reaction.
Q2: Which is more reactive, 2-, 3-, or 4-bromomethylpyridine?
A2: In a typical SN2 reaction, the reactivity order is generally 4-bromomethylpyridine > 2-bromomethylpyridine > 3-bromomethylpyridine .
-
4-Bromomethylpyridine: The 4-isomer is often the most reactive towards nucleophilic substitution. The electron-withdrawing nitrogen atom is para to the bromomethyl group, which stabilizes the partial negative charge developing on the bromine in the SN2 transition state.
-
2-Bromomethylpyridine: The 2-isomer is also highly reactive, but can be slightly sterically hindered by the adjacent nitrogen atom.
-
3-Bromomethylpyridine: The 3-isomer is typically the least reactive of the three. The nitrogen atom is meta and has a less pronounced electronic influence on the reaction center.
Q3: My nucleophile has multiple reactive sites (e.g., an amino-phenol). How can I control the selectivity of the alkylation?
A3: Achieving selectivity between N- and O-alkylation is a classic challenge. The outcome is governed by the "Hard and Soft Acids and Bases" (HSAB) principle and reaction conditions.
-
N-Alkylation Favored: Generally, the nitrogen of an amine is a softer nucleophile than the oxygen of a phenol. The CH2Br group of bromomethylpyridine is a soft electrophile. According to HSAB theory, soft-soft interactions are favored. To promote N-alkylation, use polar aprotic solvents like DMF or acetonitrile and weaker bases like K₂CO₃.[2] These conditions favor the SN2 pathway and the intrinsic nucleophilicity of the amine.
-
O-Alkylation Favored: To favor O-alkylation, you need to deprotonate the phenol to form the much more nucleophilic phenoxide. This is typically achieved with a stronger base (e.g., NaH, K₂CO₃ in DMF at higher temperatures). The resulting phenoxide is a hard nucleophile. While this might seem to contradict HSAB, the sheer increase in nucleophilicity of the phenoxide can often override the selectivity preference.
A common strategy is to protect one of the functional groups, perform the alkylation, and then deprotect. For example, protecting the amine as a carbamate (e.g., Boc) will allow for selective O-alkylation on the phenol.
Troubleshooting Guide: Problem-Oriented Solutions
This section provides a deeper dive into specific experimental problems and their underlying causes, complete with actionable solutions.
Problem 1: Low or No Product Formation
You've set up your reaction, but TLC/LC-MS analysis shows only starting material.
-
Insufficiently Nucleophilic Partner: Your nucleophile may not be strong enough to displace the bromide.
-
Solution: If your nucleophile is neutral (e.g., an alcohol or a secondary amine), you must add a base to deprotonate it and increase its nucleophilicity. The choice of base is critical (see Table 1). For very weak nucleophiles like phenols, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often required to generate the more potent nucleophilic anion.[3]
-
-
Poor Solvent Choice: The solvent plays a crucial role in SN2 reactions.[4]
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[4][5][6] They solvate the cation of the base (e.g., K⁺ from K₂CO₃) but leave the anionic nucleophile "naked" and highly reactive.[6] Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity and slows down the reaction.[4][7]
-
-
Incompatible Base: The base might be too weak, insoluble, or sterically hindered.
-
Solution: Ensure your base is strong enough to deprotonate the nucleophile. Check the pKa values. For example, sodium bicarbonate (pKa of conjugate acid ≈ 6.4) is often insufficient for deprotonating alcohols (pKa ≈ 16-18). Also, consider solubility. K₂CO₃ is more soluble in DMF than in acetonitrile. For hindered systems, a non-nucleophilic organic base like DBU or DIPEA might be effective.
-
-
Leaving Group Issues (Catalytic Additives): While bromide is a good leaving group, reaction rates can sometimes be enhanced.
-
Solution: Adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction. The iodide displaces the bromide in situ to form the more reactive iodomethylpyridine, which is then consumed by the primary nucleophile. This is especially useful for less reactive substrates.
-
Caption: Decision tree for troubleshooting low-yield reactions.
Problem 2: Formation of Multiple Products & Side Reactions
Your reaction mixture is a complex mess of spots on a TLC plate.
The most significant side reaction is the alkylation of the pyridine nitrogen itself. This can happen in two ways:
-
Intermolecularly: As discussed in the FAQs, one bromomethylpyridine molecule can alkylate another.
-
On the Product: The pyridine nitrogen on your desired product can be alkylated by another molecule of bromomethylpyridine, forming a pyridinium salt. This is especially problematic if your desired product is more nucleophilic than your starting nucleophile.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Trifluoromethylpyridine Synthesis: A Technical Support Guide for Impurity Removal
Welcome to the technical support center for trifluoromethylpyridine (TFMP) synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity during the synthesis of these vital chemical motifs. The unique physicochemical properties imparted by the trifluoromethyl group make TFMPs essential building blocks in modern agrochemicals and pharmaceuticals.[1] However, their synthesis is often accompanied by the formation of stubborn impurities that can complicate downstream applications and require robust purification strategies.
This document provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the mechanistic origins of common impurities and provide detailed, step-by-step protocols for their removal, ensuring you can achieve the desired purity for your critical applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that frequently arise during TFMP synthesis.
Q1: What are the most common classes of impurities I should expect in my crude trifluoromethylpyridine product?
A1: Impurities are highly dependent on your synthetic route. However, several classes are frequently observed:
-
Regioisomers: Direct trifluoromethylation of a pyridine ring can often lead to a mixture of 2-, 3-, and 4-CF3 substituted products due to the high reactivity of the trifluoromethyl radical.[2][3] Similarly, chlorination of 3-picoline can yield isomeric products like 2-chloro-3-methylpyridine alongside the desired 2-chloro-5-methylpyridine, which carries through the synthesis.[4]
-
Incompletely Reacted Intermediates: Syntheses starting from a trichloromethylpyridine (e.g., via the Swarts reaction) may contain residual -CCl3 starting material or partially fluorinated intermediates like -CFCl2 and -CF2Cl.[5][6][7][8]
-
Over-halogenated Byproducts: High-temperature, vapor-phase reactions, particularly those involving chlorination, can lead to the introduction of multiple chlorine atoms onto the pyridine ring, creating hard-to-separate, multi-chlorinated byproducts.[9]
-
Hydrolysis Products: The trifluoromethyl group, while generally stable, can undergo hydrolysis to a carboxylic acid (-COOH) under harsh acidic or basic conditions, especially if there are activating groups on the ring.[10][11][12][13]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is recommended for robust quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this application. It is excellent for separating volatile isomers and byproducts, providing both retention time and mass-to-charge ratio for confident identification.
-
¹⁹F NMR Spectroscopy: This is indispensable for analyzing fluorinated compounds. The chemical shift of the -CF3 group is highly sensitive to its electronic environment, allowing for clear differentiation between isomers and intermediates (e.g., -CCl3, -CFCl2, -CF2Cl, -CF3) which might be difficult to resolve by GC alone.
-
¹H and ¹³C NMR Spectroscopy: Provides crucial structural information about the pyridine ring and confirms the position of substituents.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile or thermally sensitive compounds, and for preparative-scale purification.
Q3: My reaction has produced a dark, tarry material. What is the likely cause and initial cleanup step?
A3: Tarry byproduct formation is common in pyridine chemistry, often resulting from polymerization or decomposition under harsh reaction conditions (e.g., strong acid, high heat).
-
Probable Cause: The nitrogen atom in the pyridine ring can be susceptible to side reactions, especially during radical reactions or in the presence of strong Lewis acids.
-
Initial Cleanup: Before attempting distillation or chromatography, it's often effective to perform a simple workup. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (like sodium bicarbonate solution) to remove acidic tars, followed by a water wash. If the product is basic, a wash with dilute aqueous acid can remove basic impurities. This simple liquid-liquid extraction can significantly improve the quality of the crude product before more intensive purification.
Part 2: Troubleshooting Guide: Specific Impurity Challenges
This section provides detailed troubleshooting for specific, challenging purification scenarios.
Scenario 1: Removing Regioisomeric Impurities
Q: My reaction produced a mixture of 2-chloro-5-(trifluoromethyl)pyridine and its isomer, 2-chloro-3-(trifluoromethyl)pyridine. How can I separate them?
A: This is a classic challenge, as these isomers often have very similar physical properties.
-
Causality: During the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline, a key step is the chlorination of the pyridine ring.[4][14] The directing effects of the methyl group can lead to the formation of both the desired 5-substituted and the undesired 3-substituted chloro-isomers. This isomeric mixture is then carried through subsequent reactions, resulting in the final isomeric TFMP products.[9]
-
Purification Strategy Workflow:
-
Fractional Vacuum Distillation: This should be your first approach. The boiling points of the isomers are often different enough to allow for separation, although it may require a high-efficiency distillation column (e.g., a Vigreux or packed column). Check literature values for boiling points to assess feasibility.
-
Melt Crystallization: If distillation is ineffective, melt crystallization can be a powerful, solvent-free alternative for separating isomers.[15] This technique relies on carefully controlled cooling and heating cycles to selectively crystallize the major isomer, leaving impurities in the molten phase.
-
Preparative Chromatography: If the above methods fail or are not scalable for your needs, preparative HPLC or flash chromatography is the final option. This method separates compounds based on their differential partitioning between a stationary and a mobile phase.
Workflow Diagram: Isomer Separation
Caption: Decision workflow for separating regioisomeric impurities.
-
-
Detailed Protocol: Purification by Melt Crystallization This protocol is adapted for purifying 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[15]
-
Setup: Place the crude isomeric mixture in a jacketed crystallization vessel equipped with a stirrer and a temperature controller.
-
Melting: Heat the vessel to completely melt the solid crude product.
-
Controlled Cooling (Crystallization): Begin cooling the molten mixture at a very slow, controlled rate (e.g., 0.05-0.1 °C/min). Slow cooling is critical to allow for the formation of pure crystals of the major isomer. Continue cooling until a significant solid mass has formed (e.g., to a final temperature of 16-19 °C for 2,5-CTF).
-
Draining: Once the final crystallization temperature is reached, drain the remaining liquid (mother liquor), which is now enriched with the isomeric impurity.
-
Sweating (Heating): Gently heat the solid crystal mass at a slow rate (e.g., 0.06-0.09 °C/min). This process, known as "sweating," melts any impurities trapped within the crystal lattice, which can then be drained away.
-
Recovery: Once the final sweating temperature is reached (e.g., 28-30 °C for 2,5-CTF), the remaining highly pure solid is melted and collected.
-
Verification: Analyze the purity of the collected product and the mother liquor by GC-MS to confirm the separation efficiency. A single cycle can increase purity to >99%.[15]
-
Scenario 2: Removing -CCl3 and Other Incompletely Fluorinated Impurities
Q: My fluorination reaction (e.g., Swarts reaction) is incomplete. My product is contaminated with 2-chloro-5-(trichloromethyl)pyridine and other chlorinated intermediates. How can I remove them?
A: This issue arises from incomplete chlorine/fluorine exchange. The solution involves either driving the reaction to completion or separating based on large differences in physical properties.
-
Causality: The Swarts reaction involves the exchange of chlorine atoms for fluorine using a metal fluoride (e.g., HF, SbF3).[6][7][8] The reaction proceeds stepwise: -CCl3 → -CFCl2 → -CF2Cl → -CF3. If the reaction time, temperature, or pressure is insufficient, or if the fluorinating agent is depleted, the reaction can stall, leaving a mixture of these intermediates.[5][16]
-
Purification Strategy:
-
Re-subject to Reaction Conditions: The most efficient method is often to re-subject the crude mixture to the fluorination conditions. Add fresh fluorinating agent and catalyst and run the reaction for an extended period or at a slightly higher temperature/pressure to drive it to completion.[5]
-
Fractional Vacuum Distillation: There is a significant difference in the boiling points of the trichloromethyl, intermediate, and trifluoromethyl compounds. This makes fractional vacuum distillation a highly effective separation method.
-
-
Data Table: Boiling Points of Key Compounds
| Compound | Structure | Boiling Point (°C at atm. pressure) | Notes |
| 2-chloro-5-(trichloromethyl)pyridine | Pyridine-CCl₃ | ~250-260 °C (est.) | Significantly higher boiling point. |
| 2-chloro-5-(trifluoromethyl)pyridine | Pyridine-CF₃ | ~175-180 °C | The desired product. |
Scenario 3: Removing Carboxylic Acid Impurity from -CF3 Hydrolysis
Q: My final product is contaminated with 6-chloronicotinic acid, which I believe comes from the hydrolysis of my 2-chloro-5-(trifluoromethyl)pyridine product. How do I remove this non-volatile impurity?
A: This acidic impurity is best removed with a simple acid-base extraction.
-
Causality: While robust, the C-F bonds in a trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid under strongly acidic (e.g., fuming sulfuric acid) or basic conditions, particularly at elevated temperatures.[11][12] The pyridine ring's electronics can influence this reactivity.
Impurity Formation Diagram: -CF₃ Hydrolysis
Caption: Formation of carboxylic acid impurity via hydrolysis.
-
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a 5-10% aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid impurity will react with the base to form its corresponding sodium salt, which is highly soluble in the aqueous layer.
-
Chemical Justification:R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Be observant for effervescence (CO₂ gas), indicating the neutralization is working.
-
Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with water or brine to remove any residual base.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified trifluoromethylpyridine product.
-
Verification: Confirm the absence of the carboxylic acid impurity using ¹H NMR (disappearance of the acidic proton) or by TLC, staining with an indicator like bromocresol green.
-
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. Swarts Reaction [unacademy.com]
- 7. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 2 - chloro -5 - (trifluoromethyl) pyridine research - Dissertation [m.dissertationtopic.net]
- 15. researchgate.net [researchgate.net]
- 16. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Validation & Comparative
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine vs. other alkylating agents in synthesis
An In-Depth Comparative Guide to 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine and Other Alkylating Agents in Synthesis
Introduction: The Strategic Role of Alkylating Agents in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the precise installation of molecular fragments is paramount. Benzylic halides are a cornerstone class of alkylating agents, prized for their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Their reactivity, however, is not monolithic. It is exquisitely tuned by the electronic and steric environment of the aromatic ring to which the reactive halomethyl group is attached. This guide provides a detailed comparison of This compound , a highly functionalized heterocyclic alkylating agent, with a series of standard benzyl bromides. We will dissect how the unique interplay of its substituents—an electron-donating methoxy group, a potent electron-withdrawing trifluoromethyl group, and the inherent electron-withdrawing nature of the pyridine ring—defines its reactivity profile and dictates its optimal use in synthesis. This analysis is designed for researchers and drug development professionals seeking to make informed decisions when selecting reagents for targeted molecular construction.
Section 1: A Molecular Profile of this compound
The reactivity of a benzylic halide is fundamentally governed by its ability to support the transition state of either an SN1 or SN2 reaction. This compound is a fascinating case study in competing electronic effects.
-
Structure and Substituent Effects:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and acts as an electron-withdrawing group (EWG) by induction, generally deactivating the ring compared to benzene.
-
-CF₃ Group: The trifluoromethyl group is one of the most powerful EWGs used in medicinal chemistry. It dramatically lowers electron density across the ring through a strong inductive effect (-I effect).[1] This feature is often exploited to enhance metabolic stability and modulate physicochemical properties like lipophilicity in drug candidates.[1][2]
-
-OCH₃ Group: The methoxy group is a classic electron-donating group (EDG) through resonance (+R effect), pushing electron density into the ring. However, it also has a weaker, opposing inductive pull (-I effect).
-
The combined influence of the strongly withdrawing -CF₃ group and the pyridine nitrogen significantly lowers the electron density of the aromatic system. This electronic pull destabilizes the formation of a discrete benzylic carbocation, which is the hallmark of an SN1 mechanism. Consequently, this reagent is heavily biased to react via an SN2 pathway , where the nucleophile attacks the electrophilic benzylic carbon in a concerted step, displacing the bromide ion.
Section 2: Comparative Analysis with Benchmark Alkylating Agents
To contextualize the reactivity of our target molecule, we will compare it against three archetypal benzyl bromides, each representing a distinct electronic profile.
| Reagent | Structure | Molecular Weight ( g/mol ) | Key Electronic Feature |
| Benzyl Bromide | 171.04 | Neutral Benchmark: The baseline for benzylic reactivity. | |
| 4-Methoxybenzyl Bromide (PMB-Br) | 201.06 | Electron-Donating Group (-OCH₃): Strongly stabilizes a benzylic carbocation, promoting SN1 character. | |
| 4-Nitrobenzyl Bromide | 216.03 | Electron-Withdrawing Group (-NO₂): Strongly destabilizes a benzylic carbocation, promoting SN2 character and increasing the electrophilicity of the benzylic carbon. | |
| This compound | 270.05 | Strongly Electron-Withdrawing (-CF₃, Pyridine N₂): Heavily favors an SN2 pathway due to carbocation destabilization. |
Mechanistic Considerations: The SN1/SN2 Continuum
The choice between an SN1 (unimolecular, stepwise) and SN2 (bimolecular, concerted) pathway is critical as it affects reaction rates, stereochemistry, and potential side reactions. Benzylic systems are unique in that they can often proceed through either pathway depending on the substituents and reaction conditions.[3]
Caption: The SN1 and SN2 mechanistic pathways for nucleophilic substitution.
-
4-Methoxybenzyl Bromide: The powerful electron-donating methoxy group readily stabilizes the positive charge of a benzylic carbocation through resonance. This makes it highly reactive and prone to SN1 reactions, especially in polar, protic solvents.
-
4-Nitrobenzyl Bromide: The nitro group withdraws electron density, severely destabilizing a carbocation. This pushes the mechanism firmly into the SN2 camp. The carbon of the CH₂Br group is rendered highly electrophilic, making it very susceptible to nucleophilic attack.
-
This compound: This reagent represents an extreme case of SN2 preference. The cumulative electron-withdrawing effects of the trifluoromethyl group and the pyridine nitrogen far outweigh the donating effect of the methoxy group. This makes the formation of a carbocation intermediate energetically prohibitive, ensuring a clean SN2 reaction profile.
Section 3: A Model Experiment: Comparative N-Alkylation
To provide a practical comparison, we outline a standardized protocol for the N-alkylation of morpholine, a common secondary amine, with each of the four alkylating agents. The anticipated results are based on the mechanistic principles discussed above.
Caption: Standard workflow for the comparative N-alkylation experiment.
General Protocol for N-Alkylation of Morpholine
-
Reaction Setup: To a stirred solution of morpholine (1.05 equivalents) and potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous acetonitrile (MeCN, 0.2 M), add the respective alkylating agent (1.0 equivalent) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (the alkylating agent) is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated morpholine derivative.
Anticipated Experimental Results (Illustrative Data)
The following table presents hypothetical, yet chemically sound, data for the model reaction. The results are predicted based on the established electronic properties and preferred reaction mechanisms of each agent.
| Alkylating Agent | Predicted Mechanism | Relative Rate | Anticipated Yield | Key Considerations |
| 4-Methoxybenzyl Bromide | Mixed SN1/SN2 | Very Fast | >95% | Highly reactive; may require cooling for large-scale reactions. Prone to solvolysis in protic solvents. |
| Benzyl Bromide | SN2 | Moderate | >90% | The standard benchmark; provides clean and predictable reactivity under standard SN2 conditions. |
| 4-Nitrobenzyl Bromide | SN2 | Fast | >95% | Highly electrophilic benzylic carbon leads to rapid SN2 reaction. The product contains a versatile nitro group. |
| This compound | Strict SN2 | Moderate-Fast | >90% | Reactivity is comparable to or slightly faster than benzyl bromide due to the activated electrophilic center. |
Section 4: Discussion and Practical Implications
The analysis reveals that This compound is a specialized reagent that offers a unique combination of attributes.
-
Predictable Reactivity: Its strong bias for the SN2 pathway ensures high regioselectivity and stereospecificity (in cases with chiral nucleophiles), minimizing side products that could arise from carbocation rearrangements or elimination, which can be a concern with more SN1-prone reagents.[4]
-
High Value Moiety Introduction: The primary application of this reagent is not merely as an alkylating agent, but as a vehicle to introduce the 2-methoxy-5-(trifluoromethyl)pyridyl-3-methyl substructure. This moiety is of significant interest in agrochemical and pharmaceutical development due to the proven impact of trifluoromethylpyridines on biological activity.[2][5][6] The -CF₃ group can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[1]
-
Comparison to Alternatives:
-
While 4-methoxybenzyl bromide is more reactive, its SN1 character can be problematic, leading to a loss of stereochemical control and potential side reactions.
-
4-Nitrobenzyl bromide is also a highly effective SN2 agent, but the resulting nitroaryl group may not be the desired functionality and could require subsequent chemical modification.
-
Benzyl bromide remains an excellent, cost-effective choice for introducing a simple benzyl group, but lacks the specific functional handles offered by the substituted analogues.
-
Conclusion
This compound should not be viewed as a simple replacement for benzyl bromide, but rather as a strategic tool for the direct and efficient installation of a high-value, electronically-complex heterocyclic fragment. Its reactivity is dominated by the powerful electron-withdrawing trifluoromethyl group and the pyridine ring, making it a reliable SN2-selective alkylating agent. For researchers in drug discovery and agrochemistry, this reagent provides a predictable and powerful method to access molecules containing the trifluoromethyl-methoxypyridine scaffold, leveraging its unique properties to optimize biological activity and pharmacokinetic profiles. The choice between this reagent and other alkylating agents will ultimately depend on the specific synthetic goal: the introduction of a simple benzyl group, the need for hyper-reactivity, or the strategic incorporation of a complex, bio-relevant moiety.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Confirming Reaction Product Structures via 2D NMR Spectroscopy
In the relentless pursuit of novel chemical entities, from groundbreaking pharmaceuticals to innovative materials, the unambiguous confirmation of a reaction product's structure stands as a critical checkpoint. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, it often falls short in the face of complex structures where signal overlap and ambiguous connectivity can lead to costly misinterpretations. This is where two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, transforming a convoluted 1D spectrum into a detailed roadmap of molecular connectivity and spatial arrangement.[1][2]
This guide offers an in-depth comparison of the most pivotal 2D NMR experiments for structural elucidation, grounded in the practical realities of the research and development laboratory. We will move beyond a mere recitation of techniques to explore the causality behind experimental choices, empowering you to devise a robust, self-validating strategy for confirming the constitution and stereochemistry of your reaction products.
The Logic of 2D NMR: From Connectivity to Conformation
The power of 2D NMR lies in its ability to spread out NMR signals across two frequency dimensions, revealing correlations between nuclei that are either scalar (through-bond) or dipolar (through-space) coupled.[1][3] This allows us to piece together the molecular puzzle in a stepwise, logical fashion.
A typical workflow for structure elucidation using 2D NMR can be visualized as follows:
Caption: A logical workflow for structure elucidation using 2D NMR.
A Comparative Analysis of Key 2D NMR Experiments
The selection of 2D NMR experiments should be a strategic process, driven by the specific questions you need to answer about your molecule. The table below provides a comparative overview of the most common techniques.
| Experiment | Full Name | Correlation Type | Primary Information Gained | Key Strengths | Limitations |
| COSY | CO rrelation S pectroscopY | 1H - 1H (through-bond) | Identifies protons that are scalar (J) coupled, typically over 2-3 bonds.[4][5][6] | Excellent for identifying adjacent protons and tracing out spin systems within a molecule.[4][7][8] | Can be complex in molecules with extensive scalar coupling. Does not provide information about non-protonated carbons. |
| HSQC | H eteronuclear S ingle Q uantum C oherence | 1H - 13C (one-bond) | Directly correlates a proton to the carbon it is attached to.[9][10][11] | Highly sensitive and provides unambiguous one-bond C-H connectivity.[9][11] Edited versions can distinguish CH, CH2, and CH3 groups.[9] | Only shows directly bonded C-H pairs; quaternary carbons are not observed.[12] |
| HMBC | H eteronuclear M ultiple B ond C oherence | 1H - 13C (long-range) | Correlates protons to carbons over 2-4 bonds.[9][13][14] | Crucial for connecting molecular fragments across non-protonated centers (e.g., quaternary carbons, carbonyls).[15] | Less sensitive than HSQC. The absence of a correlation is not definitive proof of a lack of connectivity.[9] |
| NOESY | N uclear O verhauser E ffect S pectroscopY | 1H - 1H (through-space) | Identifies protons that are close in space (< 5 Å), irrespective of bond connectivity.[16][17] | Essential for determining relative stereochemistry and 3D conformation.[18][19] | NOE signal intensity can be zero for medium-sized molecules. Can be affected by chemical exchange.[16][18] |
| ROESY | R otating-frame O verhauser E ffect S pectroscopY | 1H - 1H (through-space) | Similar to NOESY, it identifies protons that are close in space.[7][16] | Overcomes the issue of zero NOE for medium-sized molecules as ROE is always positive.[16][18][20] | Can be more prone to artifacts from scalar coupling (TOCSY artifacts).[16][20] |
Experimental Protocols and Data Interpretation: A Self-Validating Approach
The integrity of your structural confirmation rests on the quality of your experimental data and a systematic interpretation strategy. Here, we outline a self-validating workflow that integrates multiple 2D NMR experiments.
Step 1: Foundational Analysis with 1D NMR
Before venturing into 2D NMR, a thorough analysis of high-quality 1D 1H and 13C{1H} spectra is paramount.
-
1H NMR : Analyze chemical shifts, integration, and multiplicity (splitting patterns). This provides initial hypotheses about the types of proton environments.[15]
-
13C NMR with DEPT : Obtain a proton-decoupled 13C spectrum to identify the number of unique carbon environments. Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH2, and CH3 groups.[15] This information will be crucial for validating HSQC data.
Step 2: Piecing Together the Carbon Skeleton
This phase focuses on establishing the connectivity of the molecule.
Caption: Workflow for assembling the carbon skeleton using 2D NMR.
A. COSY: Tracing Proton Networks
-
Experimental Protocol :
-
Interpretation :
B. HSQC: The Unambiguous C-H Link
-
Experimental Protocol :
-
Use the same sample as for the COSY experiment.
-
Run a sensitivity-enhanced, gradient-selected HSQC experiment.
-
An edited HSQC is highly recommended as it provides multiplicity information (e.g., CH/CH3 positive, CH2 negative), which serves as a cross-validation with your DEPT data.[9]
-
-
Interpretation :
C. HMBC: Bridging the Gaps
-
Experimental Protocol :
-
Acquire an HMBC experiment, optimizing the long-range coupling delay for typical 2JCH and 3JCH values (around 8-10 Hz).
-
-
Interpretation :
-
Cross-peaks show correlations between protons and carbons separated by two or three bonds (and sometimes four in conjugated systems).[9] One-bond correlations are typically suppressed.[9]
-
Focus on correlations from protons to carbons that do not show a peak in the HSQC (quaternary carbons). These are critical for connecting the spin systems identified in the COSY experiment.[15]
-
Overlaying the HSQC and HMBC spectra can be a powerful visualization tool to distinguish one-bond from multi-bond correlations.[12]
-
Step 3: Defining Stereochemistry and 3D Structure
Once the planar structure is established, the final step is to determine the through-space arrangement of atoms.
A. NOESY/ROESY: Probing Spatial Proximity
-
Experimental Protocol :
-
Ensure the sample is free of dissolved oxygen, which can quench the NOE effect, especially for small molecules.[20]
-
For small molecules (MW < ~700 Da), NOESY is typically used. For medium-sized molecules where the NOE may be near zero, ROESY is the experiment of choice.[20] For large molecules, NOESY provides negative cross-peaks.[16]
-
Optimize the mixing time to allow for the build-up of NOE/ROE signals.
-
-
Interpretation :
-
Cross-peaks indicate that two protons are close in space (typically < 5Å apart).[16][22]
-
These correlations are independent of through-bond connectivity.[18]
-
Use NOESY/ROESY data to establish the relative stereochemistry of chiral centers and to define the conformation of flexible ring systems or side chains.[19]
-
Conclusion: A Synergistic Approach to Structural Certainty
Confirming the structure of a reaction product is a process of systematic, evidence-based deduction. No single 2D NMR experiment provides all the answers. Instead, it is the synergistic interplay of these techniques—from the through-bond correlations of COSY and HMBC that build the molecular skeleton, to the through-space insights of NOESY/ROESY that define its three-dimensional shape—that leads to an unambiguous and defensible structural assignment. By understanding the strengths and limitations of each experiment and applying them within a logical, self-validating framework, researchers can navigate the complexities of molecular structure with confidence and precision, accelerating the pace of discovery in chemical synthesis and drug development.[2][23][24][25]
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Video: 2D NMR: Overview of Homonuclear Correlation Techniques [jove.com]
- 8. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 19. acdlabs.com [acdlabs.com]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. nmr.ceitec.cz [nmr.ceitec.cz]
- 22. acdlabs.com [acdlabs.com]
- 23. rjupublisher.com [rjupublisher.com]
- 24. preprints.org [preprints.org]
- 25. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Purity Analysis of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide offers an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. We will explore the nuances of the qNMR methodology, its inherent advantages, and its performance benchmarked against established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is designed to serve as a practical resource, providing not only theoretical insights but also actionable experimental protocols and supporting data to empower researchers in making informed decisions for their analytical workflows.
The Analytical Challenge: Quantifying this compound
This compound is a structurally complex molecule featuring multiple reactive sites and NMR-active nuclei. Its purity is critical for the successful synthesis of downstream targets and to avoid the introduction of potentially toxic impurities. The quantitative analysis of this compound, therefore, demands a highly specific, accurate, and reliable analytical method.
qNMR: A Primary Method for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering a direct and absolute measure of an analyte's concentration without the need for a structurally identical reference standard.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[2]
Why qNMR is a Superior Choice for Purity Analysis:
-
Absolute Quantification: Unlike chromatographic methods that rely on response factors and calibration curves against a reference standard of the same compound, qNMR allows for the determination of absolute purity by comparing the analyte's signal to that of a certified internal standard of a different, well-characterized compound.[3]
-
Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, confirming the identity of the analyte and any impurities present.
-
Non-destructive: qNMR is a non-destructive technique, allowing for the recovery of the sample for further analysis if required.[3]
-
Versatility: The technique can be applied to a wide range of molecules, including those that lack a chromophore for UV detection in HPLC or are not amenable to GC analysis.[4]
A Head-to-Head Comparison: qNMR vs. HPLC and GC
To provide a comprehensive overview, the following table compares the key performance characteristics of qNMR with HPLC and GC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Differential partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase.[5] |
| Quantification | Absolute (primary ratio method) using a certified internal standard.[3] | Relative quantification against a reference standard of the analyte. | Relative quantification against a reference standard of the analyte.[6] |
| Reference Standard | A structurally different, certified compound can be used. | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Specificity | High, based on unique chemical shifts of nuclei. | High, based on retention time and detector response. | High, based on retention time and detector response. |
| Sample Throughput | Moderate, sample preparation is straightforward. | High, with autosamplers. | High, with autosamplers. |
| Destructive? | No.[3] | Yes. | Yes. |
| Instrumentation Cost | High. | Moderate to High. | Moderate. |
| Key Advantage | Provides simultaneous structural and quantitative information; absolute quantification. | High sensitivity and resolution for complex mixtures.[7] | Excellent for volatile and thermally stable compounds.[8] |
| Limitation | Lower sensitivity compared to chromatographic methods; requires soluble and pure internal standard. | Requires a specific reference standard for each analyte; potential for co-elution. | Limited to volatile and thermally stable compounds; potential for sample degradation at high temperatures. |
Experimental Design: A Validated qNMR Protocol
The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The following is a detailed protocol for the purity analysis of this compound.
Analyte and Internal Standard Selection
-
Analyte: this compound (MW: 270.05 g/mol ).
-
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (2H): Two singlets expected in the range of δ 7.5-9.0 ppm.
-
Bromomethyl Protons (-CH₂Br, 2H): A singlet expected around δ 4.5-5.0 ppm.
-
Methoxy Protons (-OCH₃, 3H): A singlet expected around δ 4.0 ppm.
-
-
Internal Standard Selection: The choice of an internal standard is critical for accurate quantification.[9] Key criteria include:
-
High purity (certified reference material is preferred).
-
Signals that do not overlap with the analyte signals.
-
Good solubility in the chosen deuterated solvent.
-
Chemical stability under the experimental conditions.
For this analysis, Maleic Acid is a suitable internal standard. It provides a sharp singlet at approximately 6.3 ppm in DMSO-d₆, which is well-resolved from the predicted signals of the analyte.
-
Sample Preparation
A precise and accurate sample preparation is paramount for reliable qNMR results.
Caption: Workflow for qNMR sample preparation.
NMR Data Acquisition
The acquisition parameters must be optimized to ensure accurate integration of the signals.
| Parameter | Recommended Value | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Standard 90° pulse | Ensures uniform excitation of all signals. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for complete relaxation of all nuclei, ensuring accurate signal integration. A conservative value of 30 seconds is recommended initially. |
| Number of Scans (ns) | 16 or higher | To achieve an adequate signal-to-noise ratio for accurate integration. |
| Acquisition Time (aq) | ≥ 3 seconds | To ensure good digital resolution. |
| Temperature | 298 K | For consistency and to minimize temperature-dependent chemical shift variations. |
Data Processing and Purity Calculation
Accurate data processing is as critical as data acquisition.
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automated baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved singlet of the internal standard (Maleic Acid, ~6.3 ppm, 2H) and a well-resolved signal of the analyte. For this compound, the methoxy singlet (~4.0 ppm, 3H) or the bromomethyl singlet (~4.5-5.0 ppm, 2H) are good candidates.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
MW_analyte = Molecular weight of the analyte (270.05 g/mol )
-
MW_IS = Molecular weight of the internal standard (Maleic Acid: 116.07 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
References
- 1. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0272650) [np-mrd.org]
- 2. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. 1227576-08-0|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Validating In Vitro Bioactivity for Novel Compounds
Introduction: From Precursor to Profiled Compound – The Imperative of Rigorous In Vitro Validation
In the landscape of modern drug discovery, the journey from a promising precursor molecule to a viable drug candidate is a meticulous process of scientific validation. The initial identification of a "hit" or "lead" compound is merely the first step.[1] To advance, we must rigorously characterize its biological activity in a controlled, reproducible, and physiologically relevant manner. This is the domain of in vitro bioactivity validation, a critical phase that bridges the gap between theoretical potential and preclinical promise.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro validation strategies for novel compounds. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, the rationale behind experimental choices, and the interpretation of data to build a compelling and trustworthy bioactivity profile. Our focus is on creating a self-validating experimental cascade, where each step builds upon the last to provide a holistic understanding of a compound's mechanism of action and potential therapeutic utility.
The Foundational Pillars of In Vitro Bioactivity Validation
A successful validation strategy rests on three core pillars: a clear understanding of the biological question, the selection of appropriate assay technologies, and a commitment to rigorous experimental design and data analysis. The initial step in drug discovery is identifying bioactive compounds, which requires the selection of suitable bioassays to evaluate both their activity against a specific disease and their potency.[1]
Pillar 1: Defining the Biological Question – Target-Based vs. Phenotypic Approaches
Before any experiment is conducted, it is crucial to define the primary biological question you are trying to answer. This will fundamentally dictate your choice of assays. The two major approaches in early drug discovery are target-based and phenotypic screening.[3][4]
-
Target-Based Discovery: This approach begins with a known biological target, such as a specific enzyme or receptor, that is hypothesized to be involved in a disease process. The goal is to identify compounds that modulate the activity of this target.[4] This strategy is highly focused and allows for the development of specific, mechanistic assays.
-
Phenotypic-Based Discovery: In contrast, phenotypic screening makes no prior assumptions about the molecular target. Instead, it focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, such as inducing cancer cell death or reducing inflammation.[4][5] This approach is particularly valuable for complex diseases where the underlying molecular mechanisms are not fully understood.
The choice between these two strategies will guide the entire validation cascade. For instance, a target-based approach will necessitate biochemical assays with purified proteins, while a phenotypic approach will rely more heavily on complex cell-based models.
Pillar 2: The Assay Toolkit – A Comparative Overview
The modern drug discovery laboratory has a vast arsenal of in vitro assays at its disposal. The key is to select the most appropriate tools for the biological question at hand. Cell-based assays are advantageous in preclinical studies due to their cost-effectiveness, and reproducibility.[1] Here, we compare some of the most common and powerful assay formats.
Table 1: Comparison of Common In Vitro Bioactivity Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Applications |
| Biochemical Assays | Measures the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor).[3][6] | High throughput, mechanistic insights, precise quantification of binding affinity or enzyme inhibition (Ki, IC50).[6][7] | Lacks physiological context, may miss compounds requiring cellular metabolism for activity.[8] | Enzyme inhibition screens, receptor binding assays. |
| Cell-Based Functional Assays | Measures the effect of a compound on a specific cellular process or signaling pathway.[9][10] | More physiologically relevant than biochemical assays, can identify agonists and antagonists, suitable for HTS.[8][9] | More complex, potential for off-target effects, data can be more variable. | GPCR signaling (cAMP, Ca2+), reporter gene assays, kinase activity in cells.[11][12][13] |
| Cytotoxicity Assays | Measures the ability of a compound to kill cells or inhibit their proliferation.[1][14] | Simple, rapid, and cost-effective for initial toxicity screening.[1] | Does not provide mechanistic information, can be confounded by assay artifacts.[15] | General toxicity profiling, anti-cancer drug screening. |
| Phenotypic Assays | Measures the effect of a compound on a complex cellular phenotype using imaging or other multi-parametric readouts.[4][5] | Unbiased, can identify novel mechanisms of action, high biological relevance. | Lower throughput, complex data analysis, target deconvolution can be challenging. | Screening for compounds that reverse a disease phenotype in a cell model. |
Pillar 3: The Logic of a Self-Validating Experimental Workflow
A robust validation strategy is not a single experiment but a logical progression of assays designed to build confidence in the observed bioactivity and elucidate the mechanism of action. This workflow should be designed to be self-validating, with each stage confirming and expanding upon the findings of the previous one.
Below is a conceptual workflow for validating a novel compound discovered through a target-based screen for a specific kinase inhibitor.
Workflow Diagram: Validating a Novel Kinase Inhibitor
Caption: A multi-phased workflow for validating a novel kinase inhibitor.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for key experiments commonly used in the validation of novel bioactive compounds.
Protocol 1: Determining IC50 with a Biochemical Enzyme Inhibition Assay
This protocol describes a generic approach to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.
Principle: The rate of an enzymatic reaction is measured in the presence of varying concentrations of the inhibitor. The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[7]
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and cofactors)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor with known potency
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A common starting point is a 10-point, 3-fold dilution series. Also, prepare dilutions of the positive control.
-
Enzyme Preparation: Dilute the enzyme to the desired working concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds linearly over the desired time course.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the microplate.
-
Include wells for the positive control, negative control (vehicle only), and a "no enzyme" control (buffer only).
-
-
Enzyme Addition: Add the diluted enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Read the plate on the microplate reader at multiple time points (kinetic read) or at a single endpoint after a fixed incubation time.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the negative control (0% inhibition) and the positive control or a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
Protocol 2: Assessing Cytotoxicity using the LDH Release Assay
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14]
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.[14]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Positive control for cytotoxicity (e.g., lysis buffer)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well clear-bottom microplates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include wells for a vehicle control (e.g., DMSO), a positive control (lysis buffer added at the end of the experiment), and a "no cell" control (medium only).
-
Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cell layer.
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
-
Incubation and Signal Detection: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength.
-
Data Analysis:
-
Subtract the background absorbance (from "no cell" control) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Plot the percent cytotoxicity versus the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Signaling Pathways and Their Interrogation
Understanding how a compound interacts with specific signaling pathways is often a key objective of in vitro validation. Here, we illustrate a common signaling pathway and how its modulation can be assayed.
GPCR Signaling via Gαq
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets.[11][17] One major signaling pathway involves the coupling of GPCRs to the Gαq protein subunit.[18]
Diagram: Gαq-Coupled GPCR Signaling Pathway
Caption: Simplified schematic of the Gαq-coupled GPCR signaling cascade.
Assaying Gαq Pathway Activation:
Activation of the Gαq pathway leads to an increase in intracellular calcium concentration.[18] This can be readily measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) and a fluorescence plate reader or microscope. An increase in fluorescence upon compound addition indicates agonistic activity at a Gαq-coupled GPCR.
Conclusion: Building a Robust Data Package for Your Novel Compound
The validation of in vitro bioactivity is a cornerstone of modern drug discovery. By employing a logical, multi-faceted approach that combines biochemical and cell-based assays, researchers can build a comprehensive and trustworthy profile of a novel compound's biological effects. The principles and protocols outlined in this guide provide a framework for designing and executing these critical experiments. Remember that every compound is unique, and the specific validation strategy should be tailored to the compound's chemical nature and the biological question being addressed. A well-designed and executed in vitro validation package is not just a collection of data points; it is a compelling scientific narrative that can propel a promising compound from the bench to the clinic.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. certara.com [certara.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. GPCR Signaling Assays [worldwide.promega.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. ionbiosciences.com [ionbiosciences.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Pyridine Characterization
For researchers, scientists, and drug development professionals, the robust characterization of substituted pyridines is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The inherent reactivity and potential for isomerism in the pyridine ring necessitate a comprehensive analytical strategy. This guide provides an in-depth comparison of key analytical methods for the characterization of substituted pyridines, with a focus on the principles and practical application of cross-validation to ensure data integrity and regulatory compliance.
The Imperative of Orthogonal and Cross-Validated Methods
In the landscape of pharmaceutical analysis, relying on a single analytical technique is often insufficient for a complete understanding of a substituted pyridine.[1] This is where the concept of orthogonal methods becomes paramount. Orthogonal methods are analytical techniques that measure the same attribute of a sample using fundamentally different physicochemical principles.[1][2] For instance, a chromatographic separation (like HPLC) provides information on the number and relative abundance of components in a mixture, while a spectroscopic method (like NMR) provides detailed structural information about each component. By employing orthogonal methods, we create a more robust and complete analytical picture, reducing the risk of method-specific biases.[1][2]
Cross-validation takes this a step further. It is the formal process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[3][4] This is particularly crucial when transferring a method between laboratories or when data from different analytical techniques need to be compared or combined for a regulatory submission.[3][4] The recently updated ICH Q2(R2) guideline now incorporates these modern concepts, emphasizing a lifecycle approach to analytical procedure validation.[5][6][7][8][9]
This guide will explore the cross-validation of four principal analytical techniques for the characterization of substituted pyridines:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile substituted pyridines and their impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for definitive structure elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective tool for functional group identification.
Below is a workflow illustrating the decision-making process for selecting and cross-validating these analytical methods.
Caption: A logical workflow for the selection and cross-validation of analytical methods for substituted pyridine characterization.
I. High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
HPLC is the cornerstone of purity determination and assay of substituted pyridines in the pharmaceutical industry.[10] Its versatility in handling non-volatile and thermally labile compounds makes it the primary choice for a wide range of pyridine derivatives.[10][11][12]
Causality Behind Experimental Choices in HPLC Method Development:
-
Column Chemistry: Reversed-phase columns, such as C18, are generally the first choice for the separation of moderately polar substituted pyridines. The hydrophobicity of the stationary phase allows for good retention and separation based on the polarity of the analytes.
-
Mobile Phase Selection: A buffered mobile phase is often necessary to control the ionization state of the basic pyridine nitrogen, ensuring reproducible retention times and good peak shapes. The choice of organic modifier (e.g., acetonitrile or methanol) and gradient elution is critical for resolving closely related impurities.
-
Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, as the pyridine ring is chromophoric. A DAD is particularly advantageous as it provides spectral information that can help in peak identification and purity assessment.
Experimental Protocol: A Validated RP-HPLC Method for a Substituted Pyridine
This protocol outlines a general approach for the development and validation of an RP-HPLC method for a hypothetical substituted pyridine.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the substituted pyridine, determined by the DAD.
-
-
Method Validation (as per ICH Q2(R2)):
-
Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), the substituted pyridine standard, and a sample spiked with known impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of at least five concentrations of the substituted pyridine standard over the desired range. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be > 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of the substituted pyridine standard into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) should be less than 2%. Intermediate precision should be assessed by different analysts on different days.
-
Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate) within a small, defined range and assess the impact on the results.
-
II. Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Specialist
For substituted pyridines that are volatile and thermally stable, GC-MS offers excellent separation efficiency and definitive identification through mass spectrometry.[10][12] It is particularly well-suited for the analysis of residual solvents and volatile impurities.
Causality Behind Experimental Choices in GC-MS Method Development:
-
Derivatization: For polar substituted pyridines containing functional groups like -OH or -NH2, derivatization (e.g., silylation) is often necessary to increase volatility and improve peak shape.
-
Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of a wide range of substituted pyridines.
-
Ionization Technique: Electron Ionization (EI) is the most common ionization technique, providing reproducible mass spectra that can be compared to library databases for identification.
Experimental Protocol: GC-MS Analysis of a Volatile Substituted Pyridine
-
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A GC system with a split/splitless injector coupled to a mass selective detector.
-
GC Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: A temperature gradient is typically employed, starting at a low temperature to separate highly volatile components and ramping up to elute less volatile compounds.
-
Injector Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
Method Validation (as per ICH Q2(R2)):
-
The validation parameters are similar to those for HPLC, with adjustments for the specific technique (e.g., injection precision, mass spectral library matching for specificity).
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of substituted pyridines.[1] It provides detailed information about the molecular structure, connectivity, and stereochemistry.[1]
Causality Behind Experimental Choices in NMR Analysis:
-
1D vs. 2D NMR: ¹H NMR is the starting point for determining the number and environment of protons. ¹³C NMR provides information about the carbon skeleton. 2D NMR experiments, such as COSY and HMBC, are crucial for establishing connectivity between protons and carbons, especially in complex or highly substituted pyridines.
-
Solvent Selection: The choice of deuterated solvent can influence the chemical shifts of the pyridine protons and carbons.
Experimental Protocol: Structural Elucidation of a Substituted Pyridine by NMR
-
Sample Preparation: Dissolve 5-10 mg of the substituted pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
-
2D NMR Acquisition (if necessary):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key for connecting different fragments of the molecule.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the complete structure of the substituted pyridine.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] It is an excellent complementary technique to NMR for confirming the presence of specific substituents on the pyridine ring.
Causality Behind Experimental Choices in FTIR Analysis:
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for both solid and liquid samples.
-
Spectral Region: The mid-infrared region (4000-400 cm⁻¹) is typically used, as it contains the characteristic vibrational frequencies of most organic functional groups.
Experimental Protocol: FTIR Analysis of a Substituted Pyridine
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the substituted pyridine (e.g., C=N stretching of the pyridine ring, C-H stretching of substituents, N-H or O-H stretching if present).
Data Presentation: A Comparative Summary of Analytical Method Performance
The following table provides a hypothetical comparison of the performance characteristics of the different analytical methods for the characterization of a substituted pyridine.
| Performance Characteristic | HPLC-UV/DAD | GC-MS | NMR | FTIR |
| Primary Application | Purity, Assay, Impurity Profiling | Volatile Impurities, Residual Solvents | Structure Elucidation, Isomer Identification | Functional Group Identification |
| Specificity/Selectivity | High (with good separation) | Very High (with mass spectral data) | Absolute (for structure) | Moderate (group specific) |
| Linearity (r²) | > 0.999 | > 0.995 | Not Applicable (for quantification) | Not Applicable (for quantification) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Not Applicable (for quantification) | Not Applicable (for quantification) |
| Precision (%RSD) | < 2.0% | < 5.0% | Not Applicable (for quantification) | Not Applicable (for quantification) |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg to ng range) | High (mg range) | Moderate (µg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Low (ng range) | High (mg range) | Not Applicable |
| Robustness | Generally robust | Can be sensitive to inlet conditions | Very robust | Very robust |
The Cross-Validation Experiment: Ensuring Data Comparability
A critical step in a comprehensive characterization is the cross-validation of quantitative methods. This ensures that data from different techniques are reliable and can be used interchangeably.
Experimental Protocol: Cross-Validation of HPLC and GC-MS for Purity Determination
-
Sample Selection: Choose a representative batch of the substituted pyridine that contains the analyte of interest and any known impurities.
-
Method Validation: Ensure that both the HPLC and GC-MS methods are fully validated according to ICH Q2(R2) guidelines.
-
Analysis: Analyze the same sample batch in triplicate using both the validated HPLC and GC-MS methods.
-
Data Comparison: Compare the purity results (e.g., area percent of the main peak) obtained from both techniques. Statistical analysis (e.g., t-test) can be used to determine if there is a significant difference between the results.
-
Acceptance Criteria: The results from the two methods should be in close agreement, typically within a pre-defined acceptance criterion (e.g., ± 2%).
The following diagram illustrates the cross-validation process.
Caption: A schematic representation of the cross-validation process between HPLC and GC-MS methods.
Conclusion
The comprehensive characterization of substituted pyridines in a pharmaceutical setting demands a multi-faceted analytical approach. By leveraging the orthogonal strengths of HPLC, GC-MS, NMR, and FTIR, and by formally cross-validating quantitative methods, researchers and drug development professionals can build a robust and scientifically sound data package. This not only ensures a thorough understanding of the drug substance but also provides the necessary evidence of quality and consistency to meet stringent regulatory expectations.
References
- 1. jaanoandseekho.in [jaanoandseekho.in]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. qbdgroup.com [qbdgroup.com]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. bitesizebio.com [bitesizebio.com]
A Senior Application Scientist's Guide to Lipophilicity: Comparing Trifluoromethylpyridines with their Halogenated Counterparts
In the landscape of medicinal chemistry and drug development, the strategic modification of molecular properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, stands as a cornerstone of these properties, profoundly influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3] An optimal level of lipophilicity is crucial; too low, and a molecule may fail to cross biological membranes, while too high, it can lead to poor solubility, increased metabolic clearance, and potential toxicity.[2] This guide provides an in-depth comparison of the lipophilicity of trifluoromethyl-substituted pyridines against other halogenated pyridines, offering experimental data, detailed protocols, and field-proven insights for researchers in drug discovery.
The Crucial Role of Lipophilicity in Drug Design
Lipophilicity is most commonly quantified by the partition coefficient (P) or its logarithmic form, logP. This value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][4] For ionizable compounds, the distribution coefficient, logD, is used, which accounts for the partition of all species (ionized and non-ionized) at a specific pH, often physiological pH 7.4.[5][6] The "sweet spot" for the lipophilicity of many successful oral drugs often lies within a logP or logD range of 0 to 3, a guideline that helps balance permeability with aqueous solubility.[2][7]
The introduction of halogen atoms or halogen-containing groups is a cornerstone strategy for modulating lipophilicity. While classic halogens like fluorine, chlorine, and bromine have been staples in the medicinal chemist's toolkit, the trifluoromethyl (CF₃) group offers unique electronic and steric properties that set it apart, making it a powerful tool for fine-tuning molecular characteristics.[8]
Electronic Effects on the Pyridine Scaffold: A Comparative Overview
The lipophilicity of a substituted pyridine is not merely a function of the substituent's own hydrophobicity but is also influenced by the electronic interplay between the substituent and the aromatic ring.
-
Halogens (F, Cl, Br): These atoms exhibit a dual electronic nature. They are highly electronegative, exerting a strong electron-withdrawing effect through the sigma bond framework (inductive effect, -I). Simultaneously, their lone pairs of electrons can donate into the aromatic π-system (resonance or mesomeric effect, +M).[9] For chlorine and bromine, the -I effect typically dominates, making them deactivating, ortho/para-directing groups. Fluorine is an anomaly where the +M effect can be more significant, sometimes leading to activation at the para position.[9]
-
Trifluoromethyl Group (CF₃): The CF₃ group is a powerful and unambiguous electron-withdrawing group.[8][10][11] The three highly electronegative fluorine atoms create a strong inductive pull (-I effect) that significantly reduces the electron density of the pyridine ring. Unlike single halogens, it has no electron-donating resonance effect. This strong, purely inductive withdrawal has profound consequences for a molecule's properties, including its lipophilicity and metabolic stability.[8][10]
Quantitative Comparison of Lipophilicity (logP)
The most direct way to appreciate the impact of these substituents is to compare their experimental or high-quality calculated logP values. The position of the substituent on the pyridine ring (2-, 3-, or 4-position) also influences the overall lipophilicity due to differing electronic environments and potential for intramolecular interactions.
| Compound | 2-Substituted logP | 3-Substituted logP | 4-Substituted logP |
| Pyridine | 1.08 | 1.08 | 1.08 |
| Fluoropyridine | 0.28 | 0.44 | 0.51 |
| Chloropyridine | 1.22[12] | 1.18 | 1.18 |
| Bromopyridine | 1.58 | 1.57 | 1.57 |
| Trifluoromethylpyridine | 1.70 | 1.70 | 1.83 |
Note: logP values are aggregated from various literature and database sources. Minor variations may exist between different experimental or computational methods. This table serves as a representative comparison.
Analysis of Trends:
-
Fluorine's Anomaly: Monofluorination, contrary to a simple hydrophobicity argument, often decreases the lipophilicity of the parent pyridine. This is attributed to the strong polarity of the C-F bond and potential changes in solvation without a significant increase in molecular size.
-
Classic Halogen Trend: As we move down the halogen group from chlorine to bromine, the lipophilicity increases. This aligns with the increasing size and polarizability of the halogen atom, which contributes more favorably to van der Waals interactions in the nonpolar n-octanol phase.
-
The Trifluoromethyl Impact: The trifluoromethyl group consistently and significantly increases the lipophilicity of the pyridine ring, surpassing even bromine. For instance, the logP of 3-(trifluoromethyl)pyridine is approximately 1.7, which is substantially higher than that of 3-chloropyridine (1.18).[13] This makes the CF₃ group a highly effective substituent for boosting lipophilicity to enhance membrane permeability or target engagement in hydrophobic pockets.
Experimental Protocols for Accurate Lipophilicity Determination
While computational logP predictions are useful for initial screening, experimental determination is essential for generating reliable data for structure-activity relationship (SAR) studies.[14][15]
Method 1: Reverse-Phase HPLC (RP-HPLC) for High-Throughput Screening
The RP-HPLC method is a rapid, compound-sparing, and widely adopted indirect method for estimating logP.[4][16][17] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and the logP values of a set of known standards.[5][16]
Step-by-Step Protocol:
-
System Preparation:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 7.4 for logD determination). The organic/aqueous ratio should be optimized to achieve good peak shape and retention times for the compounds of interest.
-
Flow Rate & Temperature: Set a constant flow rate (e.g., 1.0 mL/min) and maintain a constant column temperature (e.g., 25°C) to ensure reproducibility.
-
-
Calibration Curve Generation:
-
Rationale: A calibration curve is essential to correlate the experimental retention factor with the established lipophilicity scale (logP).
-
Procedure: Prepare stock solutions of 5-7 reference compounds with well-established logP values that span the expected range of your test compounds. Inject each standard individually onto the HPLC system and record its retention time (tᵣ).
-
Void Time (t₀): Determine the column's void time by injecting an unretained compound (e.g., uracil or sodium nitrate).
-
-
Sample Analysis:
-
Prepare a dilute solution (e.g., 1 mg/mL) of your test pyridine compound in the mobile phase.
-
Inject the sample and record its retention time (tᵣ). Perform injections in triplicate for precision.[4]
-
-
Data Processing and Calculation:
-
Calculate the Capacity Factor (k'): For each standard and the test compound, calculate the capacity factor using the formula:
-
k' = (tᵣ - t₀) / t₀
-
-
Plot the Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known logP values. Perform a linear regression to obtain the equation of the line (y = mx + c), where y = logP and x = log k'.
-
Determine Unknown logP: Calculate log k' for your test compound and use the regression equation to calculate its logP value.
-
Method 2: The Shake-Flask Method (Gold Standard)
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[4][18] While highly accurate, it is more labor-intensive and requires larger amounts of pure compound compared to RP-HPLC.[4][19]
A modern variation, particularly suited for this guide's topic, uses ¹⁹F NMR for the quantification of fluorinated compounds, avoiding the need for UV-active chromophores.[20][21]
Abbreviated ¹⁹F NMR Shake-Flask Protocol:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours to ensure thermodynamic equilibrium.
-
Partitioning: Accurately weigh the trifluoromethylpyridine test compound and a fluorinated reference standard (with a known logP) into a vial.[20]
-
Add equal volumes (e.g., 2 mL each) of the pre-saturated n-octanol and water.
-
Equilibration: Shake or stir the biphasic mixture vigorously for several hours (e.g., 2 hours) at a constant temperature (e.g., 25°C), followed by a period of rest (e.g., overnight) to allow for complete phase separation.[20][22]
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Analyze both aliquots by ¹⁹F NMR. The concentration ratio of the test compound in each phase can be determined by integrating its ¹⁹F NMR signal relative to the signal of the known reference standard.[20][21]
-
Calculation: The logP is calculated directly from the ratio of the concentrations in the n-octanol and water phases.
Conclusion and Practical Implications for Drug Discovery
The choice of a substituent on a pyridine ring is a critical decision in the optimization of a lead compound. This guide demonstrates that while classic halogens offer a range of lipophilicity modulation, the trifluoromethyl group provides a distinct and powerful tool for significantly increasing lipophilicity.
-
Trifluoromethylpyridines are exceptionally valuable when a substantial increase in lipophilicity is required to improve membrane permeability or enhance binding in a hydrophobic protein pocket. The CF₃ group's strong electron-withdrawing nature also often imparts metabolic stability by deactivating the aromatic ring towards oxidative metabolism.[8]
-
Chlorinated and brominated pyridines provide a more moderate increase in lipophilicity and are workhorse substituents in medicinal chemistry.
-
Fluorinated pyridines present a more complex case, often decreasing lipophilicity, and are typically used to block metabolic hotspots or introduce specific electronic changes without adding significant bulk or lipophilicity.
Ultimately, the optimal choice depends on the specific goals of the drug discovery program. Relying solely on in silico predictions can be misleading.[14][15] Therefore, the robust experimental determination of lipophilicity, using high-throughput methods like RP-HPLC for screening and gold-standard techniques like the shake-flask method for definitive values, is an indispensable practice for making informed decisions in the quest for safer and more effective medicines.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 21. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
A Mechanistic Showdown: Unraveling the Reactivity of Bromomethyl- vs. Chloromethyl-Pyridines in Nucleophilic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Among the vast arsenal of heterocyclic synthons, halomethylpyridines stand out as versatile intermediates for introducing the pyridylmethyl moiety, a privileged scaffold in numerous biologically active compounds. This guide provides an in-depth, mechanistically-grounded comparison of the reactivity of two common classes of these reagents: bromomethylpyridines and chloromethylpyridines, with a focus on their behavior in nucleophilic substitution reactions. By understanding the fundamental principles that govern their reactivity, scientists can make more informed decisions in reaction design, optimization, and troubleshooting.
The Heart of the Matter: The Nucleophilic Substitution Reaction
The utility of both bromomethyl- and chloromethyl-pyridines lies in their susceptibility to nucleophilic substitution, most commonly proceeding via a bimolecular (SN2) mechanism. In this reaction, a nucleophile attacks the electrophilic methylene carbon, displacing the halide, which departs as a leaving group. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.
The core of the reactivity difference between bromomethyl- and chloromethyl-pyridines lies in the identity of the halogen, which acts as the leaving group. A good leaving group is one that is stable on its own, and in the context of SN2 reactions, this stability is inversely related to its basicity.
The Superiority of Bromide as a Leaving Group: A Quantitative Perspective
It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride.[1] This is due to a combination of two key factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to break the C-Br bond during the transition state of the SN2 reaction, leading to a lower activation energy and a faster reaction rate.
-
Anion Stability: The bromide anion (Br⁻) is larger and more polarizable than the chloride anion (Cl⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable and less basic anion. A more stable leaving group is more readily displaced.
While direct kinetic studies comparing a bromomethylpyridine and its exact chloromethylpyridine analog under identical conditions are not abundant in the literature, the principle is strongly supported by analogous systems. For instance, studies on the Menschutkin reaction, the alkylation of a tertiary amine with an alkyl halide, consistently show that alkyl bromides are superior alkylating agents to alkyl chlorides.[2]
Electronic Influence of the Pyridine Ring
The pyridine ring itself exerts a significant electronic influence on the reactivity of the attached halomethyl group. The nitrogen atom in the pyridine ring is electron-withdrawing, which has several consequences:
-
Activation of the Electrophilic Carbon: The electron-withdrawing nature of the pyridine nitrogen inductively pulls electron density away from the methylene carbon of the halomethyl group. This makes the carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Transition State: In the SN2 transition state, there is a buildup of negative charge as the new bond with the nucleophile is forming and the bond with the leaving group is breaking. The electron-withdrawing pyridine ring can help to stabilize this partial negative charge, further accelerating the reaction.
The position of the halomethyl group on the pyridine ring (2-, 3-, or 4-position) also modulates this electronic effect, though the overarching principle of bromide being a better leaving group remains constant.
Practical Implications for the Synthetic Chemist
The enhanced reactivity of bromomethylpyridines has several practical consequences in the laboratory:
-
Milder Reaction Conditions: Reactions with bromomethylpyridines can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) compared to their chloromethyl counterparts to achieve the same conversion. This can be advantageous when working with sensitive substrates or when trying to minimize side reactions.
-
Broader Substrate Scope: The higher reactivity of bromomethylpyridines may allow for successful reactions with weaker nucleophiles that might be sluggish or unreactive with the corresponding chloromethylpyridines.
-
Potential for Over-reactivity: The increased reactivity can also be a double-edged sword. With highly reactive nucleophiles, or under forcing conditions, bromomethylpyridines may be more prone to side reactions, such as over-alkylation or decomposition. Careful control of stoichiometry and reaction conditions is paramount.
Data at a Glance: A Comparative Overview
To provide a clearer picture of the expected reactivity differences, the following table summarizes the key attributes of bromomethyl- and chloromethyl-pyridines in the context of SN2 reactions.
| Feature | Bromomethylpyridines | Chloromethylpyridines | Rationale |
| Reactivity | Higher | Lower | Bromide is a better leaving group (weaker C-X bond, more stable anion). |
| Typical Reaction Conditions | Milder (e.g., lower temp., shorter time) | More forcing (e.g., higher temp., longer time) | Lower activation energy for the reaction with the bromo-derivative. |
| Suitability for Weak Nucleophiles | More suitable | Less suitable | Higher electrophilicity and better leaving group ability facilitate reaction. |
| Cost & Stability | Generally higher cost, may be less stable | Generally lower cost, often more stable | C-Br bond is weaker and more susceptible to cleavage. |
| Handling Considerations | May require more careful handling due to higher reactivity | Generally more stable and easier to handle | Higher propensity for side reactions or decomposition. |
Experimental Protocols: A Comparative Approach
The following protocols provide a framework for the nucleophilic substitution of 2-halomethylpyridines with a common nucleophile, piperidine. These are intended as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Reaction of 2-Chloromethylpyridine with Piperidine
Materials:
-
2-Chloromethylpyridine hydrochloride
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloromethylpyridine hydrochloride (1.0 eq).
-
Add anhydrous acetonitrile (to achieve a concentration of ~0.2 M).
-
Add potassium carbonate (2.5 eq) to the suspension. The base is necessary to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed to completion within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction of 2-Bromomethylpyridine with Piperidine (Anticipated Adjustments)
Materials:
-
2-Bromomethylpyridine hydrobromide
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-bromomethylpyridine hydrobromide (1.0 eq).
-
Add anhydrous acetonitrile (to achieve a concentration of ~0.2 M).
-
Add potassium carbonate (2.5 eq) to the suspension.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Due to the higher reactivity of the bromide, heating may not be necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is anticipated to be significantly faster, potentially reaching completion within 1-4 hours.
-
If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) can be applied. Refluxing may lead to increased side products.
-
Upon completion, cool the reaction to room temperature (if heated) and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It can dissolve the reactants and stabilize the charged transition state without solvating the nucleophile to the extent that its reactivity is diminished.
-
Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the acid present and generated. Stronger organic bases like triethylamine could also be used but may lead to quaternization of the base as a side reaction.
-
Temperature: The higher temperature for the chloromethylpyridine is necessary to overcome the higher activation energy of the reaction. For the more reactive bromomethylpyridine, starting at room temperature is a prudent choice to control the reaction rate and minimize potential side reactions.
Visualizing the Mechanistic Landscape
Caption: Generalized SN2 mechanism for halomethylpyridines.
Caption: Comparative energy profile for SN2 reactions.
Conclusion and Recommendations
In the mechanistic comparison of bromomethyl- versus chloromethyl-pyridines, the former consistently emerges as the more reactive species in SN2 reactions. This heightened reactivity is fundamentally rooted in the superior leaving group ability of bromide, a consequence of the weaker C-Br bond and the greater stability of the resulting bromide anion.
For the practicing chemist, this translates to a clear set of strategic considerations:
-
For routine transformations with robust nucleophiles, chloromethylpyridines offer a cost-effective and stable option, with the understanding that more forcing conditions may be required.
-
When faced with challenging substrates, weak nucleophiles, or the need for milder conditions to preserve sensitive functionalities, the higher reactivity of bromomethylpyridines makes them the reagents of choice.
Ultimately, a thorough understanding of these mechanistic principles empowers the scientist to not only select the optimal reagent but also to rationally design and troubleshoot their synthetic routes, paving the way for more efficient and successful discovery campaigns.
References
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
This document provides a detailed, safety-driven protocol for the proper handling and disposal of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine (CAS No. 124432-63-9). As a halogenated pyridine derivative, this compound requires stringent disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.
Core Safety Mandate: Hazard Profile and Primary Disposal Principle
This compound is classified as a hazardous substance. The primary disposal principle is that this chemical and any materials contaminated with it must never be disposed of via standard trash or sanitary sewer systems. All waste streams must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility.
The compound presents the following hazards as classified by the Globally Harmonized System (GHS)[1][2]:
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Upon thermal decomposition, such as in a fire, this compound can generate highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride[2]. This underscores the necessity of professional disposal, typically involving high-temperature incineration with advanced flue-gas scrubbing capabilities.
Pre-Disposal Safety Protocols: Engineering Controls and Personal Protection
Before handling the chemical for disposal, it is imperative to establish a safe working environment. The causality behind these measures is to prevent accidental exposure through inhalation, skin, or eye contact.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation of waste, including rinsing contaminated glassware, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors or mists[1][3].
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed[4].
Personal Protective Equipment (PPE): The selection of PPE is critical for creating a barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be worn if there is a risk of splashing[5].
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may offer initial protection, but for prolonged handling or immersion, butyl rubber gloves are often recommended for halogenated compounds. Always inspect gloves for tears or holes before use and dispose of them as contaminated waste after handling[4].
-
Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities or significant spill risk, a chemical-resistant apron is advised.
-
Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (like ABEK-P2 cartridges) is necessary.
Step-by-Step Disposal Procedures
The proper disposal method depends on the form of the waste. All waste streams generated must be treated as hazardous.
Protocol 3.1: Disposal of Unused or Expired Pure Compound
This protocol applies to the solid or liquid pure chemical in its original or secondary container.
-
Do Not Open: If the material is in its original, sealed container, do not open it.
-
Inspect Container: Ensure the container is in good condition, free from leaks or damage, and the label is legible. If the container is compromised, overpack it into a larger, compatible, and properly labeled container.
-
Label as Waste: Attach a "Hazardous Waste" label to the container. Fill out all required fields, including the full chemical name: "this compound".
-
Segregate and Store: Store the container in a designated satellite accumulation area (SAA) for hazardous waste. Ensure it is stored separately from incompatible materials, particularly strong oxidizing agents[2][6].
Protocol 3.2: Disposal of Contaminated Labware
This includes glassware (beakers, flasks), plastic consumables (pipette tips, tubes), and sharps (needles, scalpels). The goal is to remove residual chemical before disposing of the item.
-
Initial Decontamination (in a fume hood):
-
Triple-rinse all non-disposable glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinses in a dedicated "Halogenated Organic Liquid Waste" container. This rinsate is now hazardous waste.
-
-
Segregate Waste Streams:
-
Sharps: After rinsing, place all contaminated sharps (needles, razor blades, contaminated broken glass) into a designated, puncture-proof sharps container for hazardous waste.
-
Solid Waste: Place rinsed plasticware, gloves, and other contaminated solid materials into a designated "Halogenated Solid Waste" container or a heavy-duty, labeled plastic bag.
-
-
Labeling: Ensure all waste containers (liquid, solid, sharps) are clearly and accurately labeled with "Hazardous Waste" and a description of the contents.
Protocol 3.3: Disposal of Dilute Solutions
This applies to solutions containing this compound from experimental workups or dilutions.
-
Waste Collection: Pour the waste solution directly into a dedicated, properly vented, and compatible "Halogenated Organic Liquid Waste" container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams. This is a critical step for both safety and cost-effectiveness, as co-mingled waste often requires more specialized and expensive disposal methods[7].
-
Secure and Store: Securely cap the waste container and place it in secondary containment within a designated satellite accumulation area.
Waste Labeling, Segregation, and Storage
Proper management of waste containers is a cornerstone of laboratory safety and regulatory compliance.
-
Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant," "Toxic").
-
Segregation: The fundamental principle is to keep waste streams separate based on chemical compatibility and disposal requirements. As a halogenated compound, this compound waste must be segregated from:
-
Non-halogenated organic waste
-
Aqueous waste
-
Strong acids and bases
-
Strong oxidizing agents[2]
-
-
Storage: Waste containers must be kept closed at all times except when adding waste. They should be stored in a designated, well-ventilated area, away from heat or ignition sources, and within secondary containment to manage potential leaks[4].
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
-
Spill Response:
-
Minor Spill (inside a fume hood): Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad[8]. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[9].
-
Major Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and your laboratory supervisor. If necessary, contact your institution's Environmental Health & Safety (EHS) office or emergency response team. Prevent the spill from entering drains[10].
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation occurs or persists[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
-
Regulatory Context
In the United States, the disposal of halogenated compounds falls under the regulations of the Environmental Protection Agency (EPA). Specifically, regulations like 40 CFR § 721.85 outline requirements for the disposal of halogenated pyridines, which may include methods of chemical destruction to ensure complete breakdown of the substance[11]. All disposal activities must be conducted through a licensed and approved hazardous waste management company to ensure full compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for disposing of waste related to this compound.
Caption: Decision workflow for segregating and preparing waste streams.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. fishersci.com [fishersci.com]
- 7. pfw.edu [pfw.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
